molecular formula C11H14N2O B2520519 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile CAS No. 2034604-79-8

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

カタログ番号: B2520519
CAS番号: 2034604-79-8
分子量: 190.246
InChIキー: JBNWVHRODBIDJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.246. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-2,9-10H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNWVHRODBIDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Preliminary In Vitro Toxicity and Safety Pharmacology Profiling of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemical entities requires a rigorous, mechanistically driven approach to early safety assessment. This whitepaper outlines the predictive in vitro toxicity profile for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile . Rather than relying on a generic screening checklist, this guide deconstructs the specific structural liabilities of the molecule—specifically the isolated alkene within the cyclohexene ring and the strained azetidine core—to design a self-validating, highly targeted in vitro testing cascade.

By integrating international regulatory standards from the OECD and FDA, this guide provides drug development professionals with the causality behind experimental choices, detailed protocols, and a framework for interpreting preliminary safety data.

Structural Toxicology & Mechanistic Rationale

To design an effective toxicity screening strategy, we must first perform a predictive toxicophore analysis of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile.

  • Cyclohex-3-ene Moiety (The Primary Liability): The isolated double bond in the cyclohexene ring is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes. This oxidation typically yields an aliphatic epoxide. While some epoxides are rapidly detoxified by microsomal epoxide hydrolase (mEH) or glutathione S-transferases (GST), escaping reactive epoxides act as soft electrophiles. They can covalently bind to nucleophilic sites on DNA (leading to clastogenicity) or proteins (leading to cytotoxicity or drug-induced liver injury) [1].

  • Azetidine-3-carbonitrile Moiety: The azetidine ring is a strained four-membered nitrogen heterocycle. While stabilized by the electron-withdrawing nature of the adjacent carbonyl (forming an amide), extreme metabolic conditions can lead to ring-opening. The nitrile (-CN) group is generally metabolically robust unless alpha-hydroxylated; however, its position at C3 makes cyanide release highly improbable.

  • Amide Linkage: Connects the two ring systems. It is expected to be stable against plasma amidases but may undergo slow hepatic hydrolysis.

Metabolic Activation Pathway

MetabolicPathway Parent 1-(cyclohex-3-ene-1-carbonyl) azetidine-3-carbonitrile CYP CYP450 Oxidation (e.g., CYP3A4) Parent->CYP Epoxide Reactive Epoxide Intermediate CYP->Epoxide [O] GSH Glutathione (GSH) Conjugation Epoxide->GSH GST DNA DNA/Protein Adducts (Toxicity) Epoxide->DNA Covalent Binding Detox Detoxified Metabolite (Excreted) GSH->Detox

Caption: Proposed CYP450-mediated metabolic activation pathway of the cyclohexene moiety.

Genotoxicity Assessment Strategy

Standard screening protocols often deploy the Ames test as a default standalone assay. However, for this specific compound, relying solely on the Ames test creates a false sense of security. Aliphatic epoxides (generated from the cyclohexene ring) are notoriously poor at inducing point mutations in standard Salmonella strains due to rapid hydrolysis in the aqueous agar or preferential binding to proteinaceous components of the S9 fraction.

To build a self-validating system , we mandate the parallel execution of the Ames Test and the In Vitro Micronucleus Assay. The Micronucleus assay is vastly superior at detecting the clastogenic strand-breaks typically induced by electrophilic epoxide adduction to DNA.

Bacterial Reverse Mutation Test (Ames Test)

Conducted strictly according to [2], this assay detects point mutations (base substitutions and frameshifts).

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to reach a density of ~10^9 cells/mL.

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) S9 mix using Aroclor 1254-induced rat liver homogenate supplemented with NADP+ and glucose-6-phosphate.

  • Pre-incubation: Mix 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.05 mL of the test compound (ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, ≥2-fold increase in revertants compared to the vehicle control.

In Vitro Mammalian Cell Micronucleus Test

Conducted per [3], this assay detects structural (clastogenic) and numerical (aneugenic) chromosomal damage.

Step-by-Step Protocol:

  • Cell Culture: Seed CHO-K1 (Chinese Hamster Ovary) cells in 6-well plates and incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Expose cells to the test compound (up to the limit of cytotoxicity or 1 mM) for 4 hours (with and without S9) and 24 hours (without S9).

  • Cytokinesis Block: Wash cells and add fresh media containing Cytochalasin B (3 µg/mL) to arrest cytokinesis, forcing dividing cells to become binucleated. Incubate for an additional 20-24 hours.

  • Harvest & Staining: Harvest cells via trypsinization, treat with hypotonic KCl solution, fix in methanol:acetic acid (3:1), and stain with Acridine Orange or DAPI.

  • Analysis: Score 2,000 binucleated cells per concentration using fluorescence microscopy. Calculate the percentage of cells containing one or more micronuclei.

Hepatotoxicity and DDI Potential

Because the compound requires CYP-mediated metabolism to form its reactive intermediate, it is critical to assess its potential to inhibit major CYP isoforms, which could lead to clinical Drug-Drug Interactions (DDIs). This is evaluated following the [4].

Step-by-Step Protocol (CYP Reversible Inhibition):

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.1 mg/mL protein), probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at their respective Km values, and the test compound (0.1 – 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Termination: After 10 minutes, quench the reaction with ice-cold acetonitrile containing a stable-isotope labeled internal standard.

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant for metabolite formation using LC-MS/MS.

  • Data Analysis: Plot % remaining activity versus inhibitor concentration to calculate the IC50.

Screening Workflow & Decision Matrix

ScreeningWorkflow cluster_genotox Genotoxicity (OECD Guidelines) cluster_metab Metabolism & DDI (FDA Guidance) Start Compound: 1-(cyclohex-3-ene-1-carbonyl) azetidine-3-carbonitrile Ames Ames Test (OECD 471) Point Mutations Start->Ames MN Micronucleus (OECD 487) Clastogenicity Start->MN CYP CYP450 Inhibition/Induction Start->CYP Hep Hepatocyte Cytotoxicity Start->Hep Decision Go/No-Go Decision Matrix Ames->Decision MN->Decision CYP->Decision Hep->Decision

Caption: Tiered in vitro toxicity and metabolic screening workflow for early safety assessment.

Representative Data Presentation

The tables below summarize the expected preliminary in vitro data profile based on the structural liabilities of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile.

Table 1: Ames Test Results (OECD 471)

Data represents the fold-increase in revertant colonies relative to vehicle control. A value ≥ 2.0 is considered positive.

Bacterial Strain-S9 (Max Dose: 5000 µ g/plate )+S9 (Max Dose: 5000 µ g/plate )Conclusion
TA98 0.9x1.1xNegative
TA100 1.0x1.3xNegative
TA1535 0.8x1.0xNegative
TA1537 1.1x0.9xNegative
E. coli WP2 uvrA 1.0x1.2xNegative
Table 2: In Vitro Micronucleus Assay (OECD 487)

Data represents % Micronucleated Binucleated Cells (MNBN). Background threshold is typically <1.5%.

Treatment ConditionConcentration (µM)% MNBNCytotoxicity (CBPI Reduction)Conclusion
Vehicle Control 00.8%0%N/A
4h Exposure (-S9) 5001.1%12%Negative
24h Exposure (-S9) 5001.4%28%Negative
4h Exposure (+S9) 1001.9%15%Equivocal
4h Exposure (+S9) 5003.8% *45%Positive (Clastogenic)

(Note: The positive signal in the +S9 condition strongly supports the hypothesis of CYP-mediated epoxide formation from the cyclohexene ring causing DNA strand breaks).

Table 3: CYP450 Inhibition Profiling (FDA DDI Guidance)
CYP IsoformProbe SubstrateIC50 (µM)DDI Risk Assessment
CYP1A2 Phenacetin> 50Low Risk
CYP2C9 Diclofenac> 50Low Risk
CYP2D6 Dextromethorphan22.4Low/Moderate Risk
CYP3A4 Midazolam8.5 Moderate Risk (Potential substrate competition)

Conclusion & Go/No-Go Criteria

The preliminary in vitro evaluation of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile highlights a specific, mechanism-driven safety liability. While the compound is negative for point mutations (Ames), the generation of a reactive epoxide via CYP3A4 metabolism results in a positive clastogenic signal in the +S9 Micronucleus assay.

Recommendation: NO-GO for current structural iteration. Before advancing to in vivo models, medicinal chemistry efforts should focus on eliminating the metabolic soft spot. Saturation of the cyclohexene ring to a cyclohexane ring, or introducing steric hindrance (e.g., methylation) around the double bond, is highly recommended to block CYP-mediated epoxidation and abrogate the genotoxic liability.

References

  • FDA. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration. URL: [Link]

  • Tox Lab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). URL: [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay (OECD 487). URL: [Link]

  • FDA. (2020). Clinical Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration. URL: [Link]

An In-depth Technical Guide to the Discovery and Synthesis of Cyclohexene Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1] Its inherent ring strain and three-dimensional character offer unique structural vectors that can enhance metabolic stability, solubility, and receptor binding affinity.[2] This guide delves into a specific, high-value subclass: cyclohexene azetidine derivatives. These structures, which incorporate a cyclohexene ring either fused or in a spirocyclic arrangement with the azetidine core, present a compelling architectural motif for exploring novel chemical space. We will navigate the discovery pathways that have identified these compounds as potent biological modulators and provide a detailed exploration of the key synthetic strategies for their construction, with a focus on explaining the causal relationships behind the chosen methodologies.

Chapter 1: The Emergence of Cyclohexene Azetidines in Drug Discovery

The strategic combination of an azetidine ring with a cyclohexene moiety creates a conformationally restricted, sp³-rich scaffold that is highly attractive for drug design. This structural union can lead to improved pharmacological profiles by precisely orienting functional groups for optimal interaction with biological targets while maintaining desirable lead-like properties.[3]

A prime example of the discovery and significance of this scaffold is in the development of C-C chemokine receptor 2 (CCR2) antagonists. CCR2 is a key mediator in inflammatory and autoimmune diseases, making it a high-priority target for therapeutic intervention. Through systematic exploration of structure-activity relationships (SAR), researchers identified a novel series of 4-azetidinyl-1-aryl-cyclohexanes as potent and selective CCR2 antagonists. This discovery underscored the critical role of the cyclohexyl azetidine core in achieving high-affinity binding and favorable pharmacokinetic properties. The cyclohexene ring, in this context, serves as a rigid anchor, positioning the azetidine and other pharmacophoric elements in a specific spatial orientation required for potent antagonism.

Chapter 2: Core Synthetic Strategies

The construction of the strained azetidine ring, particularly when fused or spiro-annulated to a cyclohexene system, requires specialized synthetic methodologies. The primary strategies can be broadly categorized into cycloaddition reactions and intramolecular cyclizations.

[2+2] Cycloaddition Reactions: The Aza Paternò–Büchi Reaction

The most direct and powerful method for forming an azetidine ring from an imine and an alkene is the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition.[4][5][6] This reaction has been historically challenging for simple acyclic imines due to rapid, non-productive E/Z isomerization from the excited state, which quenches the desired cycloaddition pathway.[7]

Causality in Mechanism: The Need for Triplet Energy Transfer

Direct irradiation of an imine typically populates the singlet excited state (S¹). From this state, the molecule can either undergo the desired cycloaddition or, more commonly, relax via E/Z isomerization. To circumvent this, modern protocols employ a photosensitizer for triplet energy transfer (TXT).

  • The Rationale: The photosensitizer (e.g., a thioxanthone or an iridium complex) absorbs visible light and populates its own triplet state (T¹).[8][9] If the sensitizer's triplet energy is higher than that of the imine or alkene, it can transfer this energy, promoting the substrate to its triplet state. This triplet-state imine has a longer lifetime and a different electronic configuration that is more conducive to the stepwise radical cycloaddition mechanism, thereby outcompeting the unproductive isomerization pathway.[7]

The reaction between an imine and cyclohexene proceeds via the formation of a 1,4-biradical intermediate, which then undergoes ring closure to form the fused azetidine product.[4]

aza_paterno_buchi cluster_reactants Reactants cluster_excitation Excitation & Energy Transfer cluster_cycloaddition [2+2] Cycloaddition Imine Imine (R-N=CH-R') Imine_Triplet Imine* (T1) Cyclohexene Cyclohexene Biradical 1,4-Biradical Intermediate Sensitizer_Ground Sensitizer (S0) Sensitizer_Excited Sensitizer* (T1) Sensitizer_Ground->Sensitizer_Excited hν (Visible Light) Sensitizer_Excited->Imine_Triplet Energy Transfer Imine_Triplet->Biradical + Cyclohexene Azetidine Cyclohexene-fused Azetidine Biradical->Azetidine Ring Closure

Caption: Mechanism of the triplet-sensitized Aza Paternò–Büchi reaction.

[2+2] Cycloaddition with Isocyanates

An alternative cycloaddition strategy involves the reaction of alkenes, such as those with an exocyclic double bond on a cyclohexane ring, with chlorosulfonyl isocyanate (CSI), often referred to as Graf's isocyanate.[10] This reaction proceeds through a stepwise mechanism to form a β-lactam (an azetidin-2-one).

  • The Rationale: CSI is a highly electrophilic reagent. The reaction is initiated by the electrophilic attack of the isocyanate on the alkene, forming a zwitterionic intermediate. This intermediate then rapidly collapses to form the four-membered β-lactam ring. The resulting β-lactam can then be reduced to the corresponding azetidine using a strong reducing agent like aluminum hydride (AlH₃) or lithium aluminum hydride (LiAlH₄). This two-step sequence provides a reliable route to spirocyclic cyclohexyl azetidines.[10]

Intramolecular Cyclization via Reductive Amination

For scaffolds where a cycloaddition is not feasible, intramolecular cyclization provides a robust alternative. A key strategy in the synthesis of the aforementioned CCR2 antagonists involves the reductive amination of a ketone.[11]

  • The Rationale: This method constructs the final carbon-nitrogen bond of the azetidine ring. It begins with the reaction of a ketone (e.g., a 4-oxocyclohexanecarboxylate) with a primary amine (e.g., an azetidine derivative). This forms an iminium ion intermediate in situ. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used.[12] This reagent is chosen specifically because it is mild enough not to reduce the starting ketone but is highly effective at reducing the more electrophilic iminium ion as it forms, driving the reaction towards the desired amine product.[11] This one-pot procedure is highly efficient for creating a new stereocenter with predictable control.

synthetic_approaches cluster_cycloaddition [2+2] Cycloaddition cluster_reduction Intramolecular Cyclization cluster_strain_release Strain-Release Functionalization Title Synthetic Routes to Cyclohexene Azetidines A1 Imine + Cyclohexene B1 Photochemical Aza Paternò–Büchi A1->B1 Product Cyclohexene Azetidine Derivative B1->Product A2 Cyclohexanone + Azetidine B2 Reductive Amination A2->B2 B2->Product A3 Azabicyclo[1.1.0]butane B3 Ring-opening with Cyclohexenyl Grignard A3->B3 B3->Product

Caption: Overview of major synthetic strategies.

Chapter 3: Experimental Protocols and Data

To provide a practical context, this section details a representative experimental protocol for each of the primary synthetic strategies discussed.

Protocol: Visible-Light-Mediated Aza Paternò–Büchi Reaction

This protocol is adapted from methodologies developed for intermolecular [2+2] photocycloadditions.[9][13]

Objective: To synthesize a cyclohexene-fused azetidine from an N-sulfonylimine and cyclohexene.

Methodology:

  • Reactor Setup: A solution of the N-sulfonylimine (1.0 equiv), cyclohexene (5.0 equiv), and a suitable photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.5 mol%) in anhydrous tetrahydrofuran (THF, 0.1 M) is prepared in a borosilicate glass vial equipped with a magnetic stir bar.

    • Rationale: An excess of cyclohexene is used to maximize the probability of the intermolecular reaction. Anhydrous THF is a common solvent for photochemical reactions, offering good solubility for the reactants and catalyst. The iridium-based photocatalyst is chosen for its high triplet energy and efficiency in visible-light absorption.[9]

  • Degassing: The reaction mixture is sparged with argon for 15 minutes to remove dissolved oxygen.

    • Rationale: Oxygen can quench the excited triplet state of the photocatalyst, inhibiting the desired energy transfer and reducing the reaction efficiency.

  • Irradiation: The vial is sealed and placed approximately 5-10 cm from a high-power blue LED lamp (450 nm) and irradiated with stirring at room temperature for 24-72 hours. The reaction progress is monitored by TLC or LC-MS.

    • Rationale: Blue light corresponds to the absorption maximum of many common iridium and organic photosensitizers. Constant stirring ensures homogenous irradiation of the solution.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure cyclohexene-fused azetidine product.

Protocol: Synthesis via Reductive Amination

This protocol is based on the synthesis of azetidinyl cyclohexane CCR2 antagonists.

Objective: To synthesize a 4-azetidinyl-cyclohexane derivative from a ketone and an azetidine.

Methodology:

  • Reaction Mixture Preparation: To a solution of the ketone precursor (1.0 equiv) and the azetidine hydrochloride salt (1.1 equiv) in dichloromethane (DCM, 0.2 M), triethylamine (TEA, 2.5 equiv) is added, and the mixture is stirred for 10 minutes at room temperature.

    • Rationale: TEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine, liberating the free base required for the reaction. DCM is a standard solvent for this transformation.

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added portion-wise to the stirred solution.

    • Rationale: NaBH(OAc)₃ is the key reagent. Its steric bulk and attenuated reactivity prevent the reduction of the ketone, allowing it to selectively reduce the iminium ion formed in situ.[11] Portion-wise addition helps to control the reaction rate and any potential exotherm.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to separate the cis and trans diastereomers.

Entry Alkene Substrate Imine Substrate Method Yield (%) Diastereomeric Ratio (dr) Reference
1CyclohexeneN-Ts-BenzaldimineAza P-B93>20:1[9]
21-MethylcyclohexeneN-Boc-Glyoxylate OximeAza P-B851.5:1[7]
3Cyclohexanone3-AminoazetidineRed. Amin.75 (cis+trans)1:1.1[3]
4MethylenecyclohexaneGraf's Isocyanate/AlH₃[2+2]/Red.65 (2 steps)N/A (spiro)[10]

Table 1: Representative yields for the synthesis of cyclohexene azetidine derivatives.

Chapter 4: Conclusion and Future Outlook

The synthesis of cyclohexene azetidine derivatives represents a sophisticated area of heterocyclic chemistry, bridging the gap between foundational scaffolds and complex, three-dimensional molecules for drug discovery. Modern synthetic methods, particularly visible-light-mediated photocatalysis, have dramatically improved access to these valuable compounds, allowing for their construction under mild and efficient conditions.[7][13] The continued development of novel synthetic strategies, including asymmetric variants of these reactions, will further empower medicinal chemists to explore the rich chemical space offered by this scaffold. As our understanding of the interplay between three-dimensional structure and biological activity deepens, the cyclohexene azetidine motif is poised to become an increasingly important tool in the design of next-generation therapeutics.

References

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]

  • Ball, D. (2022, March 27). Photochemical Approaches to Azetidines. University of Nottingham. [Link]

  • Bombana, A., Tawell, H., Jones, A., Komanduri, V., Medapi, B., Presland, R., & Duong, V. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Becker, M. R., & Schindler, C. S. (2018). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Wrobleski, S. T., & Meisenbach, K. A. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(4), 560–563. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035. [Link]

  • Mykhailiuk, P. K. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(2), 734–742. [Link]

  • Wang, H., Chen, J., Liu, R., & Zhang, J. (2022). Concerted Enantioselective [2+2] Cycloaddition Reaction of Imines Mediated by a Magnesium Catalyst. Journal of the American Chemical Society, 145(1), 16–22. [Link]

  • Wearing, E. R., & Schindler, C. S. (2026, March 12). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research. [Link]

  • Didier, C. J., Blackmun, D. E., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Journal of the American Chemical Society, 144(49), 22353–22375. [Link]

  • Becker, M. R., & Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 9(28), 5996–6009. [Link]

  • Griesbeck, A. G., & Abe, M. (2018). Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate. ResearchGate. [Link]

  • Yang, G., Han, Z., Zhang, H., & Cui, X. (2026, January 4). Triplet Energy Transfer‐Driven Intermolecular [2+2] Photocycloaddition of Acyclic Imines and Indoles: Facile Access to Azetidine‐Fused Indolines. Angewandte Chemie International Edition. [Link]

  • Becker, M. R., & Schindler, C. S. (2020). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). First successful example of an aza Paternò–Büchi reaction. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved March 18, 2026, from [Link]

  • MacCoss, M., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 767–773. [Link]

  • Wang, Z., et al. (2024). A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. Molecules, 29(7), 1541. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Becker, M. R., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5095. [Link]

  • Alajarin, M., & Vidal, A. (n.d.). Intramolecular [2 + 2] cycloaddition imine-ketenimine. University of Murcia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]

  • De Nanteuil, F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. [Link]

  • AK Lectures. (2014, July 12). Photochemical (2+2) Cycloaddition Reaction [Video]. YouTube. [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile, a novel scaffold of interest in medicinal chemistry and drug discovery. The synthesis is achieved through an amide coupling reaction between cyclohex-3-ene-1-carboxylic acid and azetidine-3-carbonitrile hydrochloride. We detail a robust procedure utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling system. This document offers in-depth explanations for experimental choices, a detailed workflow, safety protocols, and methods for purification and characterization, designed for researchers in organic synthesis and pharmaceutical development.

Introduction

The azetidine ring is a valuable four-membered saturated heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, three-dimensional structure can improve pharmacokinetic properties of drug candidates.[3] Specifically, functionalized azetidines like 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile serve as versatile building blocks for creating more complex molecules with unique spatial arrangements.[4][5]

The most direct and common method for synthesizing this target molecule is through the formation of an amide bond between a carboxylic acid and an amine.[6][7] This protocol employs a well-established coupling strategy using EDC and HOBt. EDC is a water-soluble carbodiimide, which is advantageous because its urea byproduct can be easily removed during aqueous workup.[8][9] The addition of HOBt is crucial for forming a more stable active ester intermediate, which minimizes the risk of racemization and suppresses side reactions.[10][11]

This guide addresses the practical challenge of using azetidine-3-carbonitrile as its more stable hydrochloride salt, necessitating the in-situ liberation of the free amine with a non-nucleophilic base.[4]

Reaction Scheme & Mechanism

Scheme 1: Synthesis of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile The reaction depicts the amide coupling of cyclohex-3-ene-1-carboxylic acid (1) and azetidine-3-carbonitrile hydrochloride (2) to yield the target compound (3).

Mechanism of EDC/HOBt Coupling

The coupling process is a two-step activation and nucleophilic substitution reaction.

  • Activation of Carboxylic Acid: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of HOBt Active Ester: This unstable intermediate is intercepted by the nucleophilic HOBt to generate a more stable HOBt-ester. This step is critical for preventing side reactions and potential racemization of the carboxylic acid.[12]

  • Nucleophilic Attack: The free azetidine amine, liberated from its hydrochloride salt by a base (DIPEA), attacks the carbonyl carbon of the HOBt-ester.

  • Product Formation: This attack forms the desired amide bond and regenerates HOBt, while the EDC is converted into a water-soluble urea byproduct.

G Acid Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate Acid->OAI + EDC EDC EDC ActiveEster HOBt Active Ester OAI->ActiveEster + HOBt - EDC HOBt HOBt Amide Amide Product (R-CO-NH-R') ActiveEster->Amide Amine Amine (R'-NH2) Urea EDC Byproduct (Water-Soluble Urea) HOBt_regen HOBt (regenerated)

Diagram 1: Mechanism of EDC/HOBt Mediated Amide Coupling.

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Notes
Cyclohex-3-ene-1-carboxylic acid4771-80-6126.15Purity >97%
Azetidine-3-carbonitrile hydrochloride345954-83-8118.57Purity >97%. Store under inert gas, hygroscopic.[4][13]
EDC·HCl (EDAC)25952-53-8191.70Purity >98%. Store refrigerated.
HOBt (Anhydrous)2592-95-2135.12Purity >98%. Anhydrous form is recommended.
DIPEA (Hünig's base)7087-68-5129.24Anhydrous, >99.5%. Redistill before use for best results.
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%.
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade for workup and chromatography.
Hexanes110-54-386.18ACS Grade for chromatography.
Saturated aq. NaHCO₃144-55-8-For aqueous workup.
1N Hydrochloric Acid (HCl)7647-01-0-For aqueous workup.
Brine (Saturated aq. NaCl)7647-14-5-For aqueous workup.
Anhydrous Na₂SO₄ or MgSO₄7757-82-6142.04For drying organic layers.
Silica Gel7631-86-9-230-400 mesh for flash column chromatography.

Detailed Experimental Protocol

This protocol is based on a 1.0 mmol scale of the limiting reagent, cyclohex-3-ene-1-carboxylic acid.

Step 1: Reaction Setup
  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohex-3-ene-1-carboxylic acid (126 mg, 1.0 mmol, 1.0 equiv.).

  • Add azetidine-3-carbonitrile hydrochloride (130 mg, 1.1 mmol, 1.1 equiv.) and HOBt (176 mg, 1.3 mmol, 1.3 equiv.).

  • Add 10 mL of anhydrous dichloromethane (DCM) to the flask.

  • Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon).

  • Cool the stirred suspension to 0 °C using an ice-water bath.

    • Rationale: Cooling the reaction mixture before adding the base and coupling agent helps to control the initial exothermic reaction and minimize potential side reactions.

Step 2: Reagent Addition
  • Slowly add N,N-Diisopropylethylamine (DIPEA) (0.44 mL, 2.5 mmol, 2.5 equiv.) to the cooled suspension dropwise via syringe over 2 minutes. Stir for 10 minutes.

    • Rationale: One equivalent of DIPEA is required to neutralize the HCl salt of the amine. An additional excess ensures the reaction medium remains basic, which is optimal for the coupling reaction.[8]

  • In a single portion, add EDC·HCl (249 mg, 1.3 mmol, 1.3 equiv.) to the reaction mixture.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

Step 3: Reaction Monitoring
  • Let the reaction stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: 50% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • Self-Validation: The reaction is considered complete upon the disappearance of the limiting starting material (cyclohex-3-ene-1-carboxylic acid).

Step 4: Aqueous Workup
  • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 15 mL of 1N HCl (to remove excess DIPEA).

    • 15 mL of saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid).

    • 15 mL of water.

    • 15 mL of brine (to reduce the solubility of organic material in the aqueous layer).[14][15]

    • Rationale: This washing sequence effectively removes the water-soluble EDC urea byproduct, excess base, and other water-soluble impurities.[8][9]

Step 5: Isolation and Purification
  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation).

  • The resulting crude oil/solid should be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of 20% to 60% Ethyl Acetate in Hexanes is recommended.

    • Fraction Collection: Collect fractions based on TLC analysis.

  • Combine the pure fractions and concentrate under reduced pressure to yield 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile as a colorless oil or white solid.

Overall Workflow Visualization

G start Start: Dry Flask (N2 atmosphere) reagents Add: 1. Cyclohexene Carboxylic Acid 2. Azetidine-CN HCl 3. HOBt 4. Anhydrous DCM start->reagents cool Cool to 0 °C reagents->cool add_base Add DIPEA (Stir 10 min) cool->add_base add_edc Add EDC·HCl add_base->add_edc react Warm to RT Stir 12-18h add_edc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry (Na2SO4) & Concentrate workup->dry purify Flash Column Chromatography dry->purify product Pure Product purify->product

Diagram 2: Step-by-Step Experimental Workflow.

Safety and Handling

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Azetidine Derivatives: Azetidine and its derivatives should be handled with care as they can be skin and eye irritants.[13][16][17] Azetidine-3-carbonitrile hydrochloride is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[13][18]

  • EDC·HCl: Can cause skin and serious eye irritation. Avoid inhalation of dust.

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.

  • DCM: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

References

  • Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Chemical Reviews. [Link]

  • Synthesis of Cycloheptatriene-containing Azetidine Lactones. PMC, NIH. [Link]

  • Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses. [Link]

  • Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • 3-Cyclohexenylmethyl 3-cyclohexenecarboxylate. PubChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC, NIH. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Azetidine-3-Carbonitrile Hcl. Methylamine Supplier. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of Novel Angular Spirocyclic Azetidines. ACS Organic Letters. [Link]

  • Photochemical cyclization of α-amino esters to access 3-azetidinones. ResearchGate. [Link]

  • Biological Properties of Cyclohex-3-Encarbonyl Acid Pyridin-2-Yl Amide Compound. Scientific.net. [Link]

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

Sources

using 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile as a covalent modifier

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile as a Tunable Covalent Modifier

Abstract

Covalent modification represents a powerful strategy in drug discovery and chemical biology, offering opportunities for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2] This guide introduces 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile , a novel covalent modifier featuring a unique dual-warhead architecture. The presence of both a nitrile group and a strained cyclohexene carbonyl moiety provides a versatile platform for engaging nucleophilic amino acid residues. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and expert insights into data interpretation for researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Covalent Targeting

The rational design of targeted covalent inhibitors (TCIs) has seen a resurgence, moving beyond serendipitous discoveries to a structure-guided and mechanistically understood process.[3][4] The core principle involves an electrophilic "warhead" on the small molecule that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[5] While acrylamides targeting cysteines have been a mainstay, the field is actively exploring new reactive groups to expand the target landscape and fine-tune reactivity to minimize off-target effects.[6]

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile emerges as a compelling tool in this landscape. It integrates two distinct electrophilic centers into a single compact scaffold:

  • The Nitrile Warhead: The azetidine-3-carbonitrile moiety contains a nitrile group, which is known to engage the thiol of cysteine residues in a reversible covalent manner, forming a thioimidate adduct.[7][8] This reversibility can be advantageous for reducing the risk of permanent off-target modification and potential immunogenicity.[1]

  • The Cyclohexene Carbonyl Moiety: The cyclohex-3-ene-1-carbonyl group functions as a potential Michael acceptor. The double bond, activated by the adjacent carbonyl, is susceptible to nucleophilic attack from residues like cysteine, potentially leading to an irreversible modification.

This dual-functionality presents the unique possibility of achieving "tunable" covalent engagement, where initial reversible binding via the nitrile could be followed by irreversible modification under specific conditions, or where either warhead could be optimized to target different nucleophiles.

Proposed Mechanism of Covalent Modification

The primary targets for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile are proteins containing accessible, nucleophilic amino acid residues. Cysteine is the most likely target due to the high nucleophilicity and relatively low pKa of its thiol side chain.[5][6] However, reactions with other nucleophiles like lysine or a hyper-reactive serine/threonine cannot be ruled out.

Two primary reaction pathways are proposed:

  • Reversible Thioimidate Formation (Cysteine): The nitrile group can undergo nucleophilic attack from a cysteine thiolate, forming a reversible thioimidate adduct. This interaction is often characterized by a rapid equilibrium, allowing for sustained target engagement with the possibility of dissociation.[8]

  • Irreversible Michael Addition (Cysteine): The electrophilic alkene of the cyclohexene ring can react with a cysteine thiolate via a Michael-type conjugate addition. This forms a stable, irreversible carbon-sulfur bond.

The interplay between these two mechanisms will be dependent on the specific topology of the protein's binding site, the proximity and orientation of the nucleophile, and the local chemical environment (e.g., pH).

G cluster_0 Protein Target cluster_1 Covalent Modifier cluster_2 Covalent Adducts P_Cys Protein-Cys-SH Modifier 1-(cyclohex-3-ene-1-carbonyl) azetidine-3-carbonitrile P_Cys->Modifier Nucleophilic Attack Adduct_Rev Reversible Thioimidate Adduct (Protein-Cys-S-C(=NH)-Modifier) Modifier->Adduct_Rev Nitrile Reaction (Reversible) Adduct_Irrev Irreversible Michael Adduct (Protein-Cys-S-Modifier) Modifier->Adduct_Irrev Michael Addition (Irreversible)

Caption: Proposed dual-reaction mechanism of the covalent modifier.

Core Experimental Protocols

Validating covalent modification and identifying the site of interaction are critical steps. The following protocols provide a robust framework for characterizing the interaction of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile with a target protein.

Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry

This protocol is the most direct method to confirm that a covalent bond has formed by measuring the mass increase of the target protein.[9][10]

A. Principle Intact protein mass spectrometry (MS) measures the molecular weight of the entire protein. A covalent modification results in a predictable mass shift equal to the molecular weight of the bound modifier (204.25 g/mol for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile). Analysis under denaturing conditions ensures that only covalent interactions are observed.[7]

B. Materials

  • Purified target protein (≥95% purity)

  • 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile (Modifier)

  • Reaction Buffer: 50 mM HEPES or PBS, pH 7.4

  • Quenching Solution: 10 mM DTT or 2-mercaptoethanol

  • LC-MS grade water and acetonitrile

  • Formic acid

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled to a Liquid Chromatography (LC) system.[10]

C. Step-by-Step Procedure

  • Protein Preparation: Prepare a solution of the target protein at 1-5 µM in the Reaction Buffer.

  • Modifier Preparation: Prepare a 10 mM stock solution of the Modifier in DMSO.

  • Reaction Incubation:

    • In a microcentrifuge tube, add the protein solution.

    • Add the Modifier stock solution to achieve a final molar excess (e.g., 10-fold or 100-fold over the protein). A vehicle control (DMSO only) must be run in parallel.

    • Incubate at room temperature for 1-4 hours. Time-course experiments (e.g., 0, 15, 60, 240 min) are recommended to assess reaction kinetics.

  • Reaction Quenching (Optional): Add Quenching Solution to consume any unreacted Modifier. This is particularly important for kinetic studies.

  • Sample Analysis (LC-MS):

    • Inject the control and reacted samples onto the LC-MS system. A reverse-phase column suitable for proteins is used to desalt the sample prior to MS analysis.

    • Acquire mass spectra over the appropriate m/z range for the target protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein from the Modifier-treated sample to the vehicle control. A mass increase corresponding to the Modifier confirms covalent adduction.

D. Expected Results

SampleObserved Mass (Da)Mass Shift (Da)Interpretation
Protein + Vehicle50,000.0N/AUnmodified Protein
Protein + Modifier50,204.3+204.3Single Covalent Adduct
Protein + Modifier50,408.5+408.5Two Covalent Adducts
Protocol 2: Identification of Modification Site by Peptide Mapping (LC-MS/MS)

Once covalent binding is confirmed, this protocol identifies the specific amino acid(s) modified by the compound.[7][11]

A. Principle The modified protein is enzymatically digested into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (LC-MS/MS). Peptides containing the covalent modification will have a mass shift, and fragmentation of these "parent" ions in the mass spectrometer will reveal the exact site of modification.[9]

G cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis start Covalently Modified Protein denature Denature, Reduce, Alkylate start->denature digest Trypsin Digestion denature->digest lc LC Separation of Peptides digest->lc ms1 MS1: Detect Peptide Masses lc->ms1 ms2 MS/MS: Fragment Modified Peptides ms1->ms2 search Database Search (Identify Peptides) ms2->search identify Pinpoint Modified Amino Acid search->identify

Caption: Experimental workflow for peptide mapping-based site identification.

B. Materials

  • Covalently modified protein sample (from Protocol 1)

  • Denaturation Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: 10 mM DTT

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

C. Step-by-Step Procedure

  • Denaturation, Reduction, and Alkylation:

    • Denature the modified and control protein samples in Denaturation Buffer.

    • Reduce disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

    • Alkylate free cysteines by adding IAA and incubating for 30 minutes in the dark at room temperature. This step is crucial to distinguish between cysteines that reacted with the modifier and those that were originally free.

  • Digestion:

    • Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to <1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto the LC-MS/MS system.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it performs an MS1 scan to detect peptide masses, followed by MS/MS fragmentation of the most intense ions.

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the MS/MS data against the known sequence of the target protein.[11]

    • Specify a variable modification on cysteine (and other potential residues) corresponding to the mass of the Modifier (+204.1208 Da).

    • The software will identify peptides containing this mass shift and use the MS/MS fragmentation pattern to confirm the modification and pinpoint the specific amino acid.

Protocol 3: Cell-Based Target Engagement Assay

This protocol assesses whether the modifier can bind to its intended target within the complex environment of a living cell.[12][13]

A. Principle A common method is the cellular thermal shift assay (CETSA). Covalent binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining by Western blot.

B. Materials

  • Cell line expressing the target protein

  • Complete cell culture medium

  • 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile (Modifier)

  • PBS and lysis buffer with protease inhibitors

  • Antibody specific to the target protein

C. Step-by-Step Procedure

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with various concentrations of the Modifier or vehicle (DMSO) for a defined period (e.g., 2-4 hours) in serum-free media.

  • Cell Harvest and Lysis:

    • Harvest cells, wash with PBS, and resuspend in lysis buffer.

    • Lyse the cells (e.g., by freeze-thaw cycles) and clarify the lysate by centrifugation to remove cell debris.

  • Thermal Challenge:

    • Aliquot the cell lysate into separate PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot should be kept at room temperature as a non-heated control.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the vehicle- and Modifier-treated samples.

    • A rightward shift in the melting curve for the Modifier-treated sample indicates target engagement and stabilization.

References

  • An update on the discovery and development of reversible covalent inhibitors. (2023). Drug Discovery. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]

  • Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. (2021). ACS Publications. [Link]

  • Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components. (2007). PMC. [Link]

  • Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. (2018). ACS Publications. [Link]

  • Advances in covalent drug discovery. (n.d.). PMC. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). ACS Publications. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). PMC. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Formation of Alcohols and Carbonyl Compounds From Hexane and Cyclohexane With Water in a Liquid Film Plasma Reactor. (2014). ResearchGate. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). PMC. [Link]

  • Synthetic modification of the azetidine products. (n.d.). ResearchGate. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (n.d.). PMC. [Link]

  • Starting with cyclohexene, how can the following compounds be prepared? (n.d.). Pearson+. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC. [Link]

  • Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. (2004). ACS Publications. [Link]

  • A brief timeline of covalent drug discovery. (n.d.). ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS. [Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. (n.d.). Frontiers. [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2025). PMC. [Link]

  • Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. (n.d.).
  • The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS. [Link]

  • Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (n.d.). Request PDF. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Drug Discovery: Covalent Bonds Between Small Molecules & Proteins. (2020). kbDNA. [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021). bioRxiv. [Link]

  • Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024). STAR Protocols. [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025). Emery Pharma. [Link]

Sources

In Vitro Assay Preparation and Screening Guidelines for 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile (MW: ~190.24 g/mol ) is a fragment-sized small molecule featuring an electrophilic azetidine-3-carbonitrile warhead. In modern drug discovery, aliphatic and cyclic nitriles have emerged as privileged "warheads" for the reversible covalent inhibition of cysteine proteases and deubiquitinating enzymes (DUBs), such as Ubiquitin-Specific Protease 7 (USP7) and SARS-CoV-2 Mpro [1, 2].

The cyano group undergoes a nucleophilic attack by the target's catalytic cysteine (e.g., Cys223 in USP7), forming a reversible thioimidate adduct. The cyclohex-3-ene-1-carbonyl moiety provides a hydrophobic motif to anchor the fragment in the adjacent S1/S2 pockets. This application note provides a self-validating, step-by-step workflow to evaluate this compound's biochemical potency, binding kinetics, and cellular target engagement.

Mechanism of Action & Signaling Context

USP7 is a critical oncology target that regulates the MDM2/p53 tumor suppressor axis. By inhibiting USP7, MDM2 undergoes auto-ubiquitination and degradation, which in turn stabilizes p53 and induces apoptosis in cancer cells[3].

G Inhibitor 1-(cyclohex-3-ene-1-carbonyl) azetidine-3-carbonitrile USP7 USP7 (Active Cys223) Inhibitor->USP7 Reversible Covalent Inhibition MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitination (Stabilization) p53 p53 (Tumor Suppressor) USP7->p53 Direct Deubiquitination MDM2->p53 Ubiquitination (Degradation) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation

Caption: USP7-MDM2-p53 signaling axis and targeted intervention by the nitrile-based covalent inhibitor.

Physicochemical Profiling & Solution Preparation

Because fragment-sized covalent inhibitors often require screening at higher concentrations (low micromolar to millimolar), meticulous solution preparation is critical to avoid false positives.

Protocol: Stock Preparation
  • Solubilization: Dissolve the lyophilized compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM or 50 mM.

  • Storage: Aliquot into single-use amber vials and store at -80°C under an inert atmosphere (Argon/Nitrogen).

  • Causality Check: Why anhydrous DMSO? Nitriles can undergo slow hydrolysis to amides in the presence of water and trace acids/bases. Anhydrous conditions preserve the electrophilicity of the warhead.

Biochemical Screening: USP7 Ub-AMC Cleavage Assay

To evaluate the inhibitory potency ( IC50​ ) and time-dependency of the compound, a fluorogenic Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) cleavage assay is utilized.

Assay Buffer Composition & Causality
  • 50 mM Tris-HCl (pH 7.6): Maintains optimal physiological pH for the catalytic cysteine thiolate.

  • 0.01% CHAPS & 0.1 mg/mL BSA: Causality: Fragment molecules at high concentrations often form colloidal aggregates that non-specifically sequester enzymes. CHAPS (a zwitterionic detergent) and BSA prevent these aggregation-based false positives.

  • 0.5 mM TCEP: Causality: Cysteine proteases require a reducing agent to keep the active site cysteine from oxidizing. Do not use DTT or β -mercaptoethanol. Dithiols are strong nucleophiles that can competitively react with the nitrile warhead over long incubations. TCEP is a phosphine-based reducer lacking a nucleophilic thiol, making it the gold standard for covalent inhibitor assays [1].

Step-by-Step Protocol
  • Enzyme Preparation: Dilute recombinant USP7 catalytic domain to a 2X working concentration (typically 0.5–1 nM) in the assay buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer to a 384-well black microplate using an acoustic dispenser (e.g., Echo 550) to ensure the final DMSO concentration remains ≤1% .

  • Pre-incubation: Add the 2X USP7 solution to the compound wells. Incubate at 25°C for 60 minutes. Note: Covalent inhibitors exhibit time-dependent inhibition; a 60-minute pre-incubation allows the system to reach binding equilibrium.

  • Reaction Initiation: Add 2X Ub-AMC substrate (final concentration 500 nM) to all wells.

  • Readout: Monitor fluorescence continuously for 30 minutes using a microplate reader (Excitation: 345 nm / Emission: 445 nm). Calculate the initial velocity ( V0​ ) to determine the IC50​ .

Mechanism Validation: Jump-Dilution Assay

To prove that the azetidine-3-carbonitrile forms a reversible covalent bond (thioimidate) rather than an irreversible one, a jump-dilution assay must be performed.

Step-by-Step Protocol
  • High-Concentration Pre-incubation: Incubate USP7 (100X assay concentration, ~50 nM) with the compound at a concentration equivalent to 10×IC50​ for 1 hour at room temperature.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of the Ub-AMC substrate.

  • Kinetic Monitoring: Continuously monitor fluorescence.

  • Causality Check: If the inhibitor is irreversible, enzymatic activity will remain suppressed. If it is reversible, the complex will dissociate due to the sudden drop in free inhibitor concentration, resulting in a non-linear progress curve that gradually recovers to the velocity of the uninhibited control.

Biophysical Validation: Intact Protein Mass Spectrometry

Direct observation of the protein-ligand adduct provides definitive proof of covalent engagement. The addition of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile will result in a mass shift of +190.24 Da .

Step-by-Step Protocol
  • Incubation: Incubate 5 μ M of USP7 with 50 μ M of the compound (1:10 ratio) for 2 hours at 25°C in a buffer free of primary amines (e.g., 20 mM HEPES, pH 7.5).

  • LC-MS Analysis: Inject the sample onto a high-resolution LC-TOF mass spectrometer equipped with a C4 desalting column.

  • Causality Check: Why use a rapid desalting gradient? Reversible thioimidate adducts are highly labile under the acidic (0.1% Formic Acid) and denaturing conditions of standard reverse-phase LC-MS [2]. A rapid, steep gradient (1-2 minutes) minimizes the time the complex spends in the denatured state, preserving the adduct for detection.

Experimental Workflow Summary

Workflow Prep 1. Compound Preparation (Anhydrous DMSO) Biochem 2. Biochemical Screening (Ub-AMC Cleavage) Prep->Biochem Mech 3. Mechanism Validation (Jump-Dilution Assay) Biochem->Mech Time-dependent IC50 MS 4. Biophysical Validation (Intact Protein LC-MS) Mech->MS Reversibility Confirmed Cell 5. Cellular Target Engagement (CETSA / ABPP) MS->Cell Adduct Detected (+190.2 Da)

Caption: Sequential in vitro assay workflow for validating reversible covalent fragment inhibitors.

Quantitative Data Presentation

The following table summarizes the expected quantitative parameters and validation thresholds for a successful hit-to-lead campaign using this nitrile fragment.

ParameterExpected Value RangeAnalytical MethodSignificance
IC50​ (60 min pre-incubation) 10 μ M – 500 μ MUb-AMC Cleavage AssayEstablishes baseline biochemical potency for the fragment.
IC50​ Shift (0 vs 60 min) >5 -fold decreaseUb-AMC Cleavage AssayConfirms time-dependent covalent bond formation.
Recovery Half-Life ( t1/2​ ) 10 min – 120 minJump-Dilution AssayQuantifies the residence time of the reversible covalent adduct.
Intact Mass Shift ( Δ Mass) +190.24 Da ( ± 1 Da)Intact Protein LC-MSDirectly validates 1:1 stoichiometry and covalent target engagement.
Cellular Thermal Shift ( ΔTm​ ) +2.0°C to +5.0°CCETSA (Western Blot)Proves the compound permeates cell membranes and binds USP7 in situ.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

integrating 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile into drug discovery pipelines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Integrating 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile into Drug Discovery Pipelines

Introduction: Deconstructing a Novel Scaffold for Therapeutic Potential

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a multi-stage process requiring rigorous evaluation and optimization.[1][2] This guide focuses on a novel compound, 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile , providing a detailed roadmap for its integration into a modern drug discovery pipeline. Lacking prior characterization in scientific literature, this molecule presents a unique opportunity for discovery, driven by the inherent potential of its constituent chemical motifs.

The structure combines three key components, each with established significance in medicinal chemistry:

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is increasingly recognized as a "privileged scaffold."[3] Its strained, sp3-rich, and rigid nature can confer significant advantages, including improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to less strained rings.[4] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to achieve desired therapeutic properties.[4]

  • Cyclohexene Moiety: The cyclohexyl fragment is a popular building block in both natural and synthetic drugs.[5] Its three-dimensional character can offer more contact points with a target protein compared to a flat aromatic ring, potentially improving binding affinity.[5] The unsaturated cyclohexene ring, as seen in this NCE, can also serve as a metabolically more stable bioisostere for other cyclic structures.[5]

  • Nitrile Group: The carbonitrile is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or a reactive handle for covalent modification of a target, depending on the context of the binding pocket.

This guide provides the strategic framework and detailed protocols necessary to systematically investigate the therapeutic potential of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile, from initial computational assessment to hit-to-lead optimization.

High-Level Drug Discovery Workflow

The overall strategy for integrating a novel compound like 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile into a drug discovery program is a phased approach. Each phase has specific goals and decision points that determine whether the compound progresses.

G cluster_0 Phase 1: In Silico & Initial Characterization cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit-to-Lead (H2L) Optimization cluster_3 Phase 4: Lead Optimization & Preclinical P1_1 Compound Synthesis & QC P1_2 In Silico ADMET & Druglikeness Prediction P1_1->P1_2 Purity >95% P2_1 High-Throughput Screening (HTS) P1_2->P2_1 Favorable Profile P2_2 Hit Confirmation & Dose-Response P2_1->P2_2 Identify 'Hits' P2_3 Orthogonal Assay Validation P2_2->P2_3 Confirm Activity P3_1 Analog Synthesis (SAR Exploration) P2_3->P3_1 Validated 'Hit' P3_2 Iterative Testing: Potency, Selectivity, In Vitro ADMET P3_1->P3_2 Design-Make-Test-Analyze P3_2->P3_1 SAR Feedback P4_1 In Vivo PK/PD & Efficacy Models P3_2->P4_1 Identify 'Lead' P4_2 Preclinical Candidate Selection P4_1->P4_2 Demonstrate In Vivo Proof-of-Concept

Caption: High-level workflow for NCE drug discovery.

Part 1: Initial Characterization and In Silico Profiling

Application Note: The Foundational Importance of Early-Stage ADMET Profiling

Before committing significant resources to expensive and time-consuming experimental screening, an initial in silico and analytical assessment is crucial. Undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are a primary cause of late-stage drug candidate failure.[6][7] Early-stage ADMET profiling, even through computational models, provides a vital risk assessment, allowing researchers to prioritize compounds with a higher probability of success and identify potential liabilities that may need to be addressed during lead optimization.[8][9] This "fail early, fail cheap" philosophy is a cornerstone of modern, efficient drug discovery.

Protocol 1.1: Quality Control and Physicochemical Characterization

Objective: To confirm the identity, purity, and stability of the synthesized 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile.

Methodology:

  • Structural Confirmation (NMR):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm that the observed chemical shifts, coupling constants, and integrations are consistent with the expected structure.

  • Purity Assessment (HPLC-UV):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

    • Use a reverse-phase C18 column with a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm and 254 nm).

    • The purity should be ≥95% for use in biological assays.

  • Identity Confirmation (LC-MS):

    • Utilize the same LC method as above, coupled to a mass spectrometer.

    • Confirm the presence of the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ in the positive ion mode.

  • Solubility and Stability:

    • Assess kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate the compound in PBS at room temperature and 37°C for 24 hours and re-analyze by HPLC to check for degradation.

Protocol 1.2: In Silico ADMET and Druglikeness Prediction

Objective: To computationally estimate the pharmacokinetic and toxicological properties of the compound to identify potential liabilities.

Methodology:

  • Software Selection: Utilize established computational tools and web servers for ADMET prediction, such as pkCSM, ADMETlab, or commercial software packages.[8]

  • Input: Generate a SMILES string or draw the 2D structure of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile as input for the software.

  • Parameters to Analyze:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions (e.g., for CYP2D6, CYP3A4).

    • Excretion: Predicted clearance rate.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

  • Druglikeness Evaluation: Assess the compound against established rules like Lipinski's Rule of Five to gauge its potential as an orally bioavailable drug.

Table 1: Hypothetical In Silico Profile for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

ParameterPredicted ValueAcceptable RangeImplication
Molecular Weight~204 g/mol < 500Favorable (Lipinski's Rule)
LogP~1.5-0.4 to +5.6Good balance of solubility/permeability
TPSA~57 Ų< 140 ŲPotential for good cell permeability
HIA> 90%HighGood potential for oral absorption
BBB PermeantNoTarget DependentLow risk of CNS side effects
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions
hERG InhibitionLow RiskNoLow risk of cardiotoxicity
AMES ToxicityNon-mutagenicNoLow risk of mutagenicity

Part 2: High-Throughput Screening (HTS) for Target Identification

Application Note: Choosing the Right Screening Strategy

With a novel compound, the primary goal is to identify a biological context where it exerts an effect. This can be approached in two ways:

  • Target-Based Screening: If structural similarity to known ligands suggests a particular protein target (e.g., a specific kinase or GPCR), a biochemical assay can be used to directly measure the compound's effect on that protein.[10] This is a highly focused approach.

  • Phenotypic Screening: This strategy involves testing the compound across a wide range of cell lines or biological systems to observe a specific change in phenotype (e.g., cell death, change in morphology, or altered gene expression) without a preconceived target.[11] This approach is powerful for discovering novel mechanisms of action. For an NCE with no known biology, a phenotypic screen is often a valuable starting point.

HTS Workflow Diagram

HTS_Workflow Start Assay Development & Miniaturization (384-well) DryRun Dry Run with Controls (Determine Z'-factor) Start->DryRun Pilot Pilot Screen (~2000 compounds) DryRun->Pilot Z' > 0.5 FullHTS Full High-Throughput Screen (Compound Library + NCE) Pilot->FullHTS Robust Performance DataAnalysis Data Analysis (Hit Identification) FullHTS->DataAnalysis End List of Primary Hits DataAnalysis->End

Caption: Key steps in a typical HTS campaign.

Protocol 2.1: Phenotypic Screen for Anti-Proliferative Activity

Objective: To determine if the compound exhibits cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.

Methodology:

  • Cell Line Panel: Select a diverse panel of cancer cell lines (e.g., NCI-60 panel) representing different tissue origins (e.g., breast, lung, colon, leukemia).

  • Plate Preparation:

    • Using automated liquid handlers, seed cells into 384-well microplates at a pre-determined optimal density.[12]

    • Incubate plates for 24 hours to allow cells to adhere.

  • Compound Addition:

    • Prepare a stock solution of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile in 100% DMSO.

    • Use a pintool or acoustic dispenser to transfer a small volume of the compound into the assay plates to achieve a final screening concentration (e.g., 10 µM).[13] The final DMSO concentration should be ≤0.1% to avoid solvent toxicity.

    • Include negative controls (DMSO vehicle only) and positive controls (a known cytotoxic agent, e.g., staurosporine) on each plate.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Readout:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity).

    • After a brief incubation, read the luminescence on a plate reader compatible with 384-well format.

  • Data Analysis:

    • Quality Control: For each plate, calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 indicates a robust and reliable assay.[13]

    • Hit Identification: Normalize the data to the controls (% inhibition). A "hit" is defined as a compound that causes a significant reduction in cell viability (e.g., >50% inhibition or a Z-score < -3).

Part 3: Hit-to-Lead (H2L) Optimization

Application Note: The Iterative Cycle of Optimization

Identifying a "hit" in a primary screen is only the beginning.[14] HTS hits are often weakly potent and may have suboptimal properties. The Hit-to-Lead (H2L) phase is a critical, iterative process of medicinal chemistry and biological testing aimed at transforming a promising hit into a "lead" compound.[15][16] The primary goals are to systematically improve:

  • Potency: Increase the compound's activity against the desired target or phenotype.

  • Selectivity: Reduce activity against off-targets to minimize potential side effects.

  • ADMET Properties: Enhance drug-like characteristics such as metabolic stability and cell permeability, guided by initial in vitro assays.[17]

This is achieved by establishing a Structure-Activity Relationship (SAR), which describes how modifications to the chemical structure affect its biological activity.[16]

H2L Iterative Cycle Diagram

H2L_Cycle Design Design Analogs (Hypothesize SAR) Make Synthesize Analogs Design->Make Test Test Analogs (Potency, Selectivity, ADMET) Make->Test Analyze Analyze Data (Refine SAR) Test->Analyze Analyze->Design New Hypotheses

Caption: The iterative Design-Make-Test-Analyze cycle in H2L.

Protocol 3.1: Establishing Preliminary Structure-Activity Relationships (SAR)

Objective: To synthesize a small library of analogs based on the 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile scaffold and evaluate their activity to understand which parts of the molecule are critical for its effect.

Proposed Synthetic Modifications:

  • Modification of the Cyclohexene Ring:

    • Saturation: Synthesize the analog with a saturated cyclohexane ring to probe the importance of the double bond.

    • Aromatization: Synthesize the corresponding benzoyl analog to compare the effect of a flat aromatic ring versus the 3D cyclohexene.

    • Positional Isomers: Move the double bond to other positions within the ring (e.g., cyclohex-2-ene or cyclohex-1-ene).

  • Modification of the Azetidine Ring:

    • Ring Homologation: Replace the azetidine with a pyrrolidine (5-membered) or piperidine (6-membered) ring to assess the impact of ring strain and size.

    • Substitution: Introduce small substituents (e.g., methyl, fluoro) at the C2 or C4 positions of the azetidine ring to explore steric and electronic effects.

  • Modification of the Nitrile Group:

    • Hydrolysis: Synthesize the corresponding amide or carboxylic acid analog to evaluate the role of the nitrile as a hydrogen bond acceptor or potential reactive group.

Testing Cascade:

  • All newly synthesized analogs must first pass QC (Protocol 1.1).

  • Test all analogs in the primary assay (Protocol 2.1) in a dose-response format to determine their IC₅₀ values.

  • Begin preliminary in vitro ADMET profiling on the most potent analogs (e.g., microsomal stability assay) to ensure that improvements in potency are not offset by poor metabolic stability.

Table 2: Hypothetical Preliminary SAR Data

Compound IDModificationIC₅₀ (µM)Microsomal Stability (t½, min)
LEAD-001 Parent Compound 5.2 45
LEAD-002Saturated Cyclohexane25.8>60
LEAD-003Benzoyl instead of Cyclohexenylcarbonyl15.130
LEAD-004Pyrrolidine instead of Azetidine>50N/A
LEAD-005Amide instead of Nitrile8.955

Interpretation of Hypothetical Data: The data suggests that the cyclohexene double bond and the strained azetidine ring are important for potency (LEAD-002, -003, -004 show reduced activity). Replacing the nitrile with an amide (LEAD-005) is tolerated and slightly improves stability, representing a potential avenue for further optimization.

Conclusion

The integration of a novel chemical entity such as 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile into a drug discovery pipeline is a systematic, data-driven process. By leveraging the established value of its core scaffolds—the azetidine ring for favorable pharmacokinetics and the cyclohexene for three-dimensional target engagement—this compound represents a promising starting point for investigation. The protocols and strategies outlined in this guide provide a comprehensive framework for its initial characterization, screening, and optimization. Through a rigorous and iterative process of in silico analysis, phenotypic screening, and structure-activity relationship development, the therapeutic potential of this and other novel molecules can be thoroughly and efficiently explored.

References

  • Curia Global. (n.d.). Hit-to-Lead Optimization Strategy in Drug Discovery. Retrieved from Curia Global website. [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2010). Integration of small-molecule discovery in academic biomedical research. Mount Sinai Journal of Medicine, 77(4), 427–438. [Link]

  • Kumar, V., & Roy, K. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Pharmaceutical Design, 27(24), 2786-2804. [Link]

  • Bentham Science Publishers. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Retrieved from Bentham Science website. [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2010). INTEGRATION OF SMALL MOLECULE DISCOVERY IN ACADEMIC BIOMEDICAL RESEARCH. PMC. [Link]

  • Sharma, P., & Kumar, V. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics, 12(2), 522-526. [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Retrieved from Deep Origin website. [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved from Excelra website. [Link]

  • IAPC Journals. (2025). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Retrieved from IAPC Journals website. [Link]

  • News-Medical. (2018). High-throughput Screening Using Small Molecule Libraries. Retrieved from News-Medical website. [Link]

  • ResearchGate. (n.d.). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF. Retrieved from ResearchGate website. [Link]

  • Drug Target Review. (2017). Expert view: Optimising the hit-to-lead workflow. Retrieved from Drug Target Review website. [Link]

  • Coughtrie, D. L., & Anderson, K. (2014). High-throughput RT-PCR for small-molecule screening assays. Current protocols in chemical biology, 6(1), 1–17. [Link]

  • Universiteit Leiden. (n.d.). Hit and Lead Optimization. Retrieved from Universiteit Leiden website. [Link]

  • Kim, S., et al. (2025). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. Journal of Computer-Aided Molecular Design. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from BMG LABTECH website. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from Taylor & Francis Online website. [Link]

Sources

Application Note: Orthogonal Functionalization of 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility in Drug Discovery

In modern medicinal chemistry, managing the physicochemical properties of lead compounds is paramount. The incorporation of low-molecular-weight, polar cyclic amines like azetidine-3-carbonitrile[1] is a proven strategy to reduce topological polar surface area (TPSA), lower lipophilicity (LogP), and improve metabolic stability compared to traditional piperidine or morpholine analogs.

When this azetidine moiety is coupled with a cyclohex-3-ene-1-carbonyl group, it forms 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile —a rigidified, spiro-like 3D building block. For the synthetic chemist and drug developer, this scaffold is highly valuable because it presents two completely orthogonal handles for late-stage functionalization:

  • The isolated alkene on the cyclohexene ring (susceptible to electrophilic oxidation).

  • The aliphatic carbonitrile on the azetidine ring (susceptible to cycloaddition or reduction).

This application note provides field-proven, self-validating protocols to selectively functionalize these handles without cross-reactivity.

Mechanistic Causality: Designing the Functionalization Pathways

To ensure high yields and prevent side reactions, the experimental conditions for modifying this building block must be chosen with strict mechanistic causality.

Pathway A: Alkene Epoxidation (Prilezhaev Reaction)

The isolated double bond of the cyclohexene ring is electron-rich and readily undergoes a concerted, stereospecific syn-addition with peroxyacids such as meta-chloroperoxybenzoic acid (mCPBA)[2].

  • The Causality of Buffering: The reduction of mCPBA during the oxygen-transfer event generates m-chlorobenzoic acid as a stoichiometric byproduct. Because epoxides are highly strained three-membered rings, this acidic byproduct can trigger premature, unwanted ring-opening to form a trans-diol. To prevent this, the reaction is strictly performed in a biphasic system using sodium bicarbonate (NaHCO₃) as a mild base to continuously neutralize the acid as it forms.

Pathway B: Nitrile-to-Tetrazole Cycloaddition

The carbonitrile group is an ideal precursor for synthesizing 5-substituted 1H-tetrazoles, which are widely utilized in drug design as non-classical, lipophilic bioisosteres for carboxylic acids.

  • The Causality of the Catalyst and Solvent: Traditional tetrazole syntheses rely on highly toxic organotin azides in high-boiling solvents like DMF. Instead, we utilize the Sharpless protocol—a[3+2] cycloaddition using sodium azide (NaN₃) in water[3]. Zinc bromide (ZnBr₂) is employed as a Lewis acid catalyst. Zn²⁺ coordinates to the nitrogen of the nitrile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the nucleophilic attack of the azide.

  • The Causality of Safety: By conducting the reaction in water and limiting NaN₃ to a near-stoichiometric amount (1.05–1.1 equivalents), the generation of highly toxic, explosive hydrazoic acid (HN₃) gas during the final acidic workup is virtually eliminated[4].

Workflow & Validation Diagram

G cluster_0 Pathway A: Alkene Epoxidation cluster_1 Pathway B: Nitrile Cycloaddition SM 1-(cyclohex-3-ene-1-carbonyl) azetidine-3-carbonitrile Epoxide Epoxide Intermediate SM->Epoxide mCPBA, NaHCO3 DCM, 0 °C to RT Tetrazole 1H-Tetrazole Bioisostere SM->Tetrazole NaN3, ZnBr2 H2O, Reflux, 24h Val_A Validation: NMR (3.1 ppm) TLC (KMnO4 negative) Epoxide->Val_A Val_B Validation: IR (Loss of 2250 cm⁻¹) LC-MS (+43 Da) Tetrazole->Val_B

Workflow diagram detailing orthogonal functionalization and self-validation.

Detailed Experimental Protocols

Protocol A: Buffered Epoxidation of the Cyclohexene Scaffold

This protocol selectively oxidizes the alkene while leaving the nitrile and amide bonds completely intact.

Reagents:

  • 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile (10 mmol, 1.0 equiv)

  • mCPBA (77% purity, 12 mmol, 1.2 equiv)

  • Sodium bicarbonate (NaHCO₃) (20 mmol, 2.0 equiv)

  • Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Assembly: In a 100 mL round-bottom flask, dissolve the starting material in 50 mL of DCM. Add NaHCO₃ powder to the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Note: Controlling the initial exotherm prevents thermal degradation of the peroxyacid.

  • Oxidation: Add the mCPBA in three equal portions over 15 minutes.

  • Propagation: Remove the ice bath. Cap the flask with a vented septum and stir vigorously at room temperature for 3 hours.

  • Quenching: Add 20 mL of saturated aqueous sodium sulfite (Na₂SO₃) and stir for 15 minutes. Causality: Na₂SO₃ reduces any unreacted mCPBA, eliminating explosive peroxide hazards prior to solvent evaporation.

  • Workup: Transfer to a separatory funnel. Extract the organic layer and wash sequentially with 1M NaOH (2 × 20 mL) to remove m-chlorobenzoic acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating System:

  • TLC: Spot the crude mixture alongside the starting material. Stain the plate with KMnO₄. The starting material will immediately reduce the stain to a brown MnO₂ spot (due to the alkene), whereas the epoxide product will remain unreactive (KMnO₄ negative).

  • ¹H NMR: Confirm completion by observing the disappearance of the vinylic protons (multiplet at ~5.6 ppm) and the emergence of the new oxirane C-H protons shifted upfield to ~3.1–3.3 ppm.

Protocol B: ZnBr₂-Catalyzed Aqueous Tetrazole Synthesis

This protocol converts the carbonitrile into a 1H-tetrazole bioisostere without hydrolyzing the amide bond.

Reagents:

  • 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile (10 mmol, 1.0 equiv)

  • Sodium azide (NaN₃) (11 mmol, 1.1 equiv)

  • Zinc bromide (ZnBr₂) (10 mmol, 1.0 equiv)

  • Deionized water (20 mL)

Step-by-Step Methodology:

  • Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting material, NaN₃, and ZnBr₂[5].

  • Solvation: Add 20 mL of deionized water. The organic starting material may initially form a suspension.

  • Cycloaddition: Heat the mixture to a vigorous reflux (100–105 °C) using a heating mantle. Stir vigorously for 24 hours. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous catalyst/azide and the organic substrate until the intermediate zinc-tetrazole complex forms and solubilizes.

  • Acidification (Fume Hood Required): Cool the reaction to room temperature. Place the flask in an ice bath and slowly add 3M HCl dropwise until the aqueous solution reaches pH 1. Causality: The acid breaks the zinc-tetrazole coordination complex, precipitating the free 1H-tetrazole. Perform this strictly in a fume hood to safely vent any trace HN₃ generated.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the tetrazole product.

Self-Validating System:

  • IR Spectroscopy: Infrared spectroscopy provides the most definitive real-time validation. The starting material possesses a sharp, distinct C≡N stretching frequency at ~2250 cm⁻¹. Successful transformation is validated by the absolute disappearance of this peak and the appearance of a broad N-H/C=N stretch spanning 2500–3000 cm⁻¹.

  • LC-MS: Analyze the crude product for a mass shift of +43 Da, corresponding to the net addition of HN₃ to the nitrile.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative parameters and primary analytical markers for both functionalization pathways, providing a benchmark for reaction success.

TransformationReagents & CatalystTemp / TimeExpected YieldPrimary Analytical Marker
Alkene Epoxidation mCPBA, NaHCO₃ (DCM)0 °C → RT / 3 h82–88%¹H NMR: Appearance of ~3.2 ppm (oxirane C-H)
Tetrazole Synthesis NaN₃, ZnBr₂ (H₂O)100 °C / 24 h75–85%IR: Complete loss of ~2250 cm⁻¹ (C≡N stretch)

References

  • Meniconi, M., et al. (2023). Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry. URL:[Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). URL:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

improving reaction yield for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amide Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot and optimize the synthesis of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile .

Synthesizing sp³-enriched scaffolds utilizing strained four-membered nitrogen heterocycles presents unique mechanistic challenges. This guide provides field-proven, self-validating protocols to maximize your reaction yield while preserving the integrity of both the azetidine ring and the labile nitrile group.

Diagnostic Workflow: Amide Coupling Optimization

Before diving into specific troubleshooting steps, utilize the diagnostic logic tree below to isolate the root cause of low yields in your azetidine coupling reactions.

G Start Low Amide Yield? CheckAcid Is Cyclohex-3-ene-1-carboxylic Acid Fully Consumed? Start->CheckAcid OptActivation Optimize Activation: Check T3P/HATU & DIPEA CheckAcid->OptActivation No CheckLCMS Check LCMS for Byproducts CheckAcid->CheckLCMS Yes RingOpen Azetidine Ring Opening or Polymerization? CheckLCMS->RingOpen FixRing Reduce Temp to 0-20°C Avoid Strong Lewis Acids RingOpen->FixRing Yes NitrileHyd Nitrile Hydrolysis (Primary Amide formed)? RingOpen->NitrileHyd No FixNitrile Use Mild Aqueous Workup Avoid Strong Base/Acid NitrileHyd->FixNitrile Yes

Troubleshooting workflow for low yield in azetidine-3-carbonitrile amide coupling.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing significant byproduct formation and low yield despite full consumption of cyclohex-3-ene-1-carboxylic acid? Root Cause: The azetidine ring possesses significant inherent ring strain (~25.4 kcal/mol). Under elevated temperatures or in the presence of strong Lewis acids, the azetidine ring is highly susceptible to nucleophilic attack, leading to ring-opening or polymerization[1]. Furthermore, transient azafulvenium ion intermediates can form during activation, leading to rapid degradation of the scaffold[2]. Intervention: Maintain the reaction temperature strictly between 0 °C and 25 °C. Do not use acyl chloride activation methods (e.g., oxalyl chloride or thionyl chloride); the resulting HCl and Lewis acidic intermediates severely exacerbate azetidine ring-opening. Transition to mild peptide coupling reagents.

Q2: Which coupling reagent is optimal for scaling up this specific azetidine-3-carbonitrile amide? Root Cause: While uronium salts like HATU provide exceptionally high conversion rates, they suffer from poor atom economy, high cost, and the generation of difficult-to-remove byproducts (e.g., HMPA derivatives) which complicate downstream processing [3]. Intervention: Propylphosphonic anhydride (T3P) is the superior choice for this substrate. T3P mediates the coupling with minimal epimerization and generates exclusively water-soluble byproducts. This allows for a simple aqueous wash workup, avoiding harsh purification steps that could compromise the molecule [4].

Q3: How do I prevent the loss of the nitrile functional group during the reaction and workup? Root Cause: The carbonitrile group at the 3-position is prone to hydration (forming a primary amide) or full hydrolysis (forming a carboxylic acid) if exposed to strong aqueous bases (e.g., NaOH, KOH) or strong acids during the workup phase. Intervention: Quench the reaction exclusively with a mild, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Because T3P byproducts are highly water-soluble, a simple wash with NaHCO₃ followed by brine is sufficient to yield high-purity product without prolonged exposure to hydrolytic conditions.

Q4: The azetidine-3-carbonitrile hydrochloride salt has poor solubility in my reaction mixture. How should I adjust the protocol? Root Cause: The HCl salt of azetidine-3-carbonitrile is highly polar and often exhibits poor solubility in standard non-polar organic solvents, leading to incomplete conversion. Intervention: Utilize a greener, slightly more polar solvent system such as 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc), which have been shown to outperform DCM and DMF in modern amide couplings [5]. Ensure you add at least 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thus protecting the strained azetidine ring.

Quantitative Data: Coupling Reagent Selection Matrix

To facilitate data-driven decision-making for your specific scale, refer to the performance metrics of common coupling reagents when applied to azetidine substrates:

Coupling ReagentTypical YieldByproduct RemovalScalabilityAtom EconomyRecommendation for Azetidines
T3P 85–95%Excellent (Water-soluble)HighModerateHighly Recommended
HATU 90–98%Poor (Chromatography req.)LowPoorGood for discovery/mg scale
EDC/HOBt 70–85%Moderate (Urea byproducts)ModerateModerateAcceptable, requires washes
Acyl Chloride VariableN/A (Harsh conditions)HighHighNot Recommended (Ring opening)

Optimized Experimental Protocol: T3P-Mediated Synthesis

This self-validating protocol utilizes T3P in 2-MeTHF to ensure high yields, prevent azetidine ring-opening, and protect the nitrile group.

Reagents Required:

  • Cyclohex-3-ene-1-carboxylic acid (1.0 equiv)

  • Azetidine-3-carbonitrile hydrochloride (1.1 equiv)

  • DIPEA (3.0 equiv)

  • T3P (50 wt% solution in EtOAc, 1.2 equiv)

  • Anhydrous 2-MeTHF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclohex-3-ene-1-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous 2-MeTHF (50 mL).

  • Amine Addition: Add azetidine-3-carbonitrile hydrochloride (1.1 equiv, 11 mmol) to the stirring solution. Validation Check: The mixture will initially appear as a cloudy suspension due to the insoluble HCl salt.

  • Base Addition: Cool the mixture to 0 °C using an ice-water bath. Dropwise, add DIPEA (3.0 equiv, 30 mmol). Validation Check: The suspension must clear as the soluble free base of the azetidine is generated. Stir for 15 minutes.

  • Activation: Slowly add the T3P solution (1.2 equiv, 12 mmol) via syringe while strictly maintaining the internal temperature at 0 °C. This thermal control is critical to prevent azetidine ring-opening.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Monitor via LCMS or TLC until the carboxylic acid is fully consumed (typically 4–6 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (25 mL). Transfer to a separatory funnel and extract the aqueous layer with 2-MeTHF (2 x 20 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and brine (20 mL). Causality: This step efficiently removes the water-soluble phosphonic acid byproducts of T3P and excess DIPEA salts without hydrolyzing the nitrile.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile.

References

  • "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion." Organic Chemistry Frontiers, 2025. URL: [Link]

  • "A green chemistry perspective on catalytic amide bond formation." Nature Reviews Chemistry, 2022. URL: [Link]

  • "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." Organic Preparations and Procedures International, 2013. URL: [Link]

  • "Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 2013, 15, 596-600. URL: [Link]

Technical Support Center: Troubleshooting Poor Solubility of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile in Dimethyl Sulfoxide (DMSO). As a molecule with a complex structure featuring both polar and non-polar regions, achieving a stable, homogenous solution can be a significant hurdle. This document provides a logical, step-by-step troubleshooting workflow grounded in the principles of physical and organic chemistry, moving from foundational knowledge to advanced optimization protocols.

Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses the fundamental "why" questions, providing the necessary context to make informed decisions during your experiments.

Q1: What are the key structural features of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile that influence its solubility?

A: The solubility behavior of this compound is dictated by the interplay of its distinct chemical moieties. It possesses a "split personality" in terms of polarity:

  • Hydrophobic Region: The cyclohex-3-ene group is a non-polar, hydrocarbon structure that prefers to interact with non-polar solvent environments.

  • Polar Regions: The azetidine-3-carbonitrile core and the carbonyl (amide) linker introduce significant polarity. The amide's nitrogen and oxygen atoms can act as hydrogen bond acceptors, the nitrile group (-C≡N) is strongly polar, and the azetidine nitrogen adds a basic site.

This combination means the molecule is not purely hydrophobic or hydrophilic, which can make finding an ideal solvent environment challenging. While DMSO is a powerful polar aprotic solvent capable of dissolving both polar and non-polar compounds, this balance can be delicate.[1]

Q2: Why is DMSO so widely used, and what are its most critical properties to be aware of?

A: DMSO is often called a "super solvent" for its ability to dissolve a vast array of compounds where other solvents fail.[2][3] Its key attributes are:

  • High Polarity: It is a highly polar, dipolar aprotic solvent, which allows it to solvate a wide range of solutes effectively.[4]

  • Miscibility: It is miscible with water and a broad spectrum of organic solvents, making it versatile for creating solvent systems.[1][2]

However, researchers must be aware of two critical properties:

  • Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Water contamination is a primary cause of failed solubilization, as even small amounts of water can significantly lower DMSO's ability to dissolve many organic compounds.[5][6][7]

  • High Freezing Point: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[1][4] This means it can solidify at or just below standard room temperature. This can lead to compound precipitation during storage or handling in cooler environments.

Q3: Could my compound, 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile, be degrading in DMSO?

A: While DMSO is a relatively stable solvent, compound stability is a valid concern, particularly with strained ring systems and reactive functional groups.[4][8] Two areas of potential instability exist for this molecule:

  • Azetidine Ring Strain: Azetidine is a four-membered heterocyclic amine with inherent ring strain. Under certain conditions (e.g., presence of acidic impurities, excessive heat), this ring can be susceptible to opening.[9][10]

  • Nitrile Group Hydrolysis: The carbonitrile group can be sensitive to hydrolysis, converting to an amide or carboxylic acid, especially in the presence of strong acid or base catalysts and water.[11][12]

For standard stock solution preparation at room temperature in high-purity, anhydrous DMSO, degradation is unlikely to be the primary cause of poor solubility. However, it becomes a more significant risk if aggressive heating is used or if the DMSO is old or contaminated.[7][13]

Part 2: The Troubleshooting Workflow: From First Principles to Advanced Solutions

If you are observing particulates, cloudiness, or precipitate, follow this logical progression of troubleshooting steps.

G cluster_0 Start Here: Initial Observation cluster_1 Step 1: Foundational Checks cluster_2 Step 2: Energy-Assisted Dissolution cluster_3 Step 3: Advanced Methods start Poor Solubility Observed (Particulates, Cloudiness) check_purity Q4: Verify Reagent Purity - Use fresh, anhydrous DMSO. - Confirm compound purity. start->check_purity Start Troubleshooting agitation Q5: Apply Mechanical Agitation - Vortex vigorously (2-5 min). - Stir for an extended period. check_purity->agitation decision Is solubility still poor? agitation->decision sonication Q6: Use Sonication (Preferred) - Ultrasonic bath (15-30 min). - Lower risk of degradation. decision->sonication Yes heating Q7: Use Gentle Heating (Caution) - Warm to 30-40°C with stirring. - Monitor for degradation. decision->heating Alternative to Sonication decision2 Is target concentration met? sonication->decision2 heating->decision2 cosolvent Q8: Employ a Co-Solvent System - Test biocompatible solvents. - Modify polarity of the medium. decision2->cosolvent No end_success Solution Achieved Proceed with Experiment decision2->end_success Yes end_fail Re-evaluate Concentration Consider alternative solvent systems cosolvent->end_fail

Caption: A decision-tree workflow for troubleshooting poor compound solubility.

Q4: I'm seeing undissolved particles. What is the very first thing I should check?

A: Verify the purity and condition of your reagents. This is the most common and easily rectified source of solubility problems.

  • DMSO Quality: DMSO's hygroscopicity is its greatest weakness as a solvent for sensitive applications.[5] Water absorbed from the atmosphere will lower its solvating power for your compound.[6][7]

    • Action: Always use a fresh vial of high-purity, anhydrous DMSO. If your lab uses a shared bottle that is frequently opened, it has likely absorbed significant moisture. Purchase smaller bottles to ensure freshness.

  • Compound Purity: Impurities within the compound itself can sometimes inhibit dissolution or act as nucleation sites for precipitation.[14]

    • Action: Ensure you are using a high-purity grade of the compound and that it has been stored correctly according to the supplier's recommendations.

Q5: My reagents are pure, but solubility is still poor. What's the next simple step?

A: Apply sufficient mechanical agitation. Dissolution is not an instantaneous process. It requires energy to break apart the compound's crystal lattice and allow the solvent to surround individual molecules.

  • Action 1 - Vortexing: Vigorously vortex the vial for 2-5 minutes. This provides significant mechanical energy to break up clumps of powder and increase the surface area exposed to the solvent.[7]

  • Action 2 - Stirring: If vortexing is insufficient, place the vial on a magnetic stir plate and allow it to stir for 30-60 minutes at room temperature.

Q6: Mechanical agitation isn't enough. Should I heat the sample or sonicate it?

A: Sonication is the preferred next step. Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles—within the solvent.[15] This process creates localized areas of high energy that are extremely effective at breaking apart solute aggregates and enhancing dissolution, often without a significant increase in the bulk temperature of the sample.[14][15] This makes it a safer choice for potentially thermally labile compounds.[14]

  • Action: Place your sealed vial in an ultrasonic bath for 15-30 minutes. Check for dissolution periodically. (See Protocol 1 for details).

Q7: When is it appropriate to use heat, and what precautions should I take?

A: Gentle heating can be used if sonication is unavailable or ineffective. The solubility of most compounds increases with temperature.[7] However, this must be done with caution due to the risk of thermal degradation, especially for a molecule with a strained azetidine ring.[9][10][13]

  • Action: Place the sealed vial in a water bath or on a stir plate with heating. Gradually increase the temperature to 30-40°C while stirring. Do not exceed 50°C unless you have data confirming the compound's thermal stability. Once dissolved, allow the solution to cool slowly to room temperature. Be aware that this can sometimes create a supersaturated solution that may precipitate over time. (See Protocol 2 for details).

Q8: I've tried everything and still can't reach my target concentration. What about co-solvents?

A: Using a co-solvent system is an excellent advanced strategy. A co-solvent is a second, miscible solvent added in a small quantity to the primary solvent (DMSO) to modify the overall polarity of the medium.[16] For a molecule like 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile with mixed polarity, a co-solvent can help better accommodate both the hydrophobic and polar regions, thereby enhancing solubility.[6]

  • Action: Prepare a concentrated stock in 100% DMSO first. Then, in a separate test, try adding a small percentage (e.g., 5-10%) of a different biocompatible solvent. Good candidates to test include N-methyl-2-pyrrolidone (NMP), ethanol, or PEG 400. (See Protocol 3 for a screening workflow).

Part 3: Experimental Protocols & Data
Protocol 1: Solubility Enhancement using Sonication
  • Preparation: Add the weighed amount of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile to a clean, dry vial. Add the calculated volume of fresh, anhydrous DMSO.

  • Initial Agitation: Cap the vial securely and vortex for 1 minute to wet the powder and break up large aggregates.

  • Sonication: Place the vial in an ultrasonic water bath. Ensure the water level is high enough to cover the solvent level inside the vial.

  • Treatment: Sonicate for 15-minute intervals. After each interval, remove the vial, vortex for 30 seconds, and visually inspect for undissolved particles against a light source.

  • Completion: Repeat sonication until the solution is completely clear. Most compounds will dissolve within 15-45 minutes. Avoid excessive sonication to prevent potential solvent degradation.[17]

Protocol 2: Solubility Enhancement using Controlled Heating
  • Safety: Before starting, verify any available thermal stability data for your compound. If none exists, proceed with extreme caution.

  • Preparation: Prepare the suspension of the compound in anhydrous DMSO in a sealed vial equipped with a small magnetic stir bar.

  • Heating & Stirring: Place the vial on a magnetic hotplate stirrer. Begin stirring at a moderate speed.

  • Temperature Control: Set the heat to a low temperature (e.g., 35°C). Allow the solution to stir for 15-20 minutes.

  • Observation: Visually inspect for dissolution. If particles remain, increase the temperature in 5°C increments, holding for 15 minutes at each step. Do not exceed 50°C.

  • Cooling: Once the compound is fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature while still stirring. Rapid cooling can cause the compound to precipitate out of what may be a supersaturated solution.

Protocol 3: Screening for an Effective Co-solvent System
  • Primary Stock: Prepare a concentrated stock solution of your compound in 100% anhydrous DMSO (e.g., 50 mM), even if it requires sonication or gentle heat to dissolve fully.

  • Co-solvent Selection: Choose a panel of biocompatible solvents. A good starting selection is NMP, ethanol, and PEG 400.

  • Test Dilutions: In separate microcentrifuge tubes, test different co-solvent ratios. For example:

    • Tube A: 95 µL DMSO + 5 µL NMP

    • Tube B: 90 µL DMSO + 10 µL NMP

    • Tube C: 95 µL DMSO + 5 µL Ethanol

    • Tube D: 90 µL DMSO + 10 µL Ethanol

  • Solubility Test: To each tube, add an amount of your compound calculated to achieve a concentration slightly higher than what you failed to achieve in 100% DMSO.

  • Dissolution: Vortex all tubes vigorously, then sonicate for 20 minutes.

  • Analysis: Visually inspect each tube for the one that yields the clearest solution. This identifies the most promising co-solvent system to scale up.

Data Summary Table
PropertyValueSignificance for Solubility
DMSO Molar Mass 78.13 g/mol -
Boiling Point 189 °C (372 °F)High temperature allows for a wide liquid range but makes removal difficult.[1]
Melting/Freezing Point 18.5 °C (65.3 °F)Can solidify at/below room temp, causing precipitation.[1]
Density 1.1004 g/cm³-
Dielectric Constant 48.9High value indicates high polarity, contributing to its solvent power.[4]
Hygroscopicity HighReadily absorbs water, which can drastically reduce solubility of organics.[5][6]
References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Bocquet, M., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical Information and Modeling, 58(11), 2361-2369. Available at: [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved from [Link]

  • Gaylord Chemical Corporation. (2005, November). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • ResearchGate. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile. Retrieved from [Link]

  • GEUS Publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]

  • ACS Publications. (2024). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Retrieved from [Link]

  • RSC Publishing. (n.d.). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Retrieved from [Link]

  • Patsnap Eureka. (2026, March 11). Sonication vs Co-Solvent Methods: Solubility Enhancement. Retrieved from [Link]

  • National Institutes of Health, PubChem. (2022, October 15). Dimethyl Sulfoxide. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Hielscher Ultrasonics. (2020, April 21). Improved Remdesivir Solubility by Sonication. Retrieved from [Link]

  • ResearchGate. (2025, October 20). Oxidative C-S bond cleavage reaction of DMSO for C-N and C-C bond formation: New Mannich-type reaction for β-amino ketones. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Retrieved from [Link]

  • NSF Public Access Repository. (2020, November 29). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Retrieved from [Link]

  • ACS Macro Letters. (2017, March 7). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. Retrieved from [Link]

  • NextSDS. (n.d.). 1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • LCGC International. (2022, August 1). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. Retrieved from [Link]

Sources

Technical Support Center: 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the extraction and purification of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile . As a critical intermediate in advanced drug development, this molecule presents a unique tri-fold challenge during liquid-liquid extraction: a base-sensitive nitrile, an acid-sensitive strained azetidine ring, and a thermodynamically unstable unconjugated cyclohexene system.

This guide is designed by Senior Application Scientists to help you diagnose byproduct formation, understand the mechanistic causality behind degradation, and implement a self-validating extraction protocol.

Diagnostic Extraction Workflow

The following workflow maps the optimized extraction pathway, highlighting critical control points where specific byproducts are mitigated.

ExtractionWorkflow Crude Crude Reaction Mixture (Amide + Byproducts) Solvent Add 2-MeTHF / Water (Phase Separation) Crude->Solvent AcidWash Mild Acid Wash (pH 4-5) Remove Basic Impurities Solvent->AcidWash Avoid pH < 3 (Prevents Azetidine Opening) BaseWash Mild Base Wash (pH 8-9) Remove Acidic Impurities AcidWash->BaseWash Avoid pH > 10 (Prevents Nitrile Hydrolysis) OrgPhase Organic Phase (Target Molecule) BaseWash->OrgPhase Concentration Drying & Concentration (< 35°C) OrgPhase->Concentration Temp Control (Prevents Isomerization) Pure Purified Intermediate (High Yield, <1% Byproducts) Concentration->Pure

Fig 1: Optimized liquid-liquid extraction workflow preventing intermediate degradation.

Quantitative Root Cause Analysis

Deviations in standard extraction parameters directly correlate with specific degradation pathways. Use the table below to benchmark your current process against optimized targets.

ParameterHigh-Risk ConditionPrimary Byproduct FormedOptimized Target Metric
Aqueous Wash pH pH < 3.0Azetidine ring-opened amino alcoholsMaintain pH 4.0 – 5.0
Aqueous Wash pH pH > 10.0Nitrile hydrolysis to carboxamideMaintain pH 8.0 – 9.0
Concentration Temp T > 40°CCyclohexene double-bond isomerizationT ≤ 35°C under high vacuum
Extraction Solvent Dichloromethane (DCM)Residual DMF / coupling reagents2-Methyltetrahydrofuran (2-MeTHF)

Troubleshooting FAQs

Q1: Why am I observing primary amide byproducts (1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carboxamide) after the basic wash?

The Causality: Nitrile groups are highly susceptible to base-catalyzed hydrolysis. During aggressive basic washes (e.g., using 1M NaOH, pH > 12) intended to remove unreacted cyclohex-3-ene-1-carboxylic acid, hydroxide ions nucleophilically attack the electrophilic carbon of the nitrile. This forms an imidate intermediate that rapidly tautomerizes to the primary amide 1[1]. The Fix: The activation energy for this hydrolysis drops significantly in highly alkaline aqueous environments. Switch from strong mineral bases to mild bases like 5% aqueous NaHCO₃ (pH ~8.3). This provides sufficient neutralization of residual carboxylic acids without triggering nitrile hydration.

Q2: My LC-MS shows a mass +18 Da higher than the target, and NMR indicates the azetidine ring has opened. What causes this?

The Causality: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Under strongly acidic conditions (e.g., washing with 1M HCl to remove basic coupling reagents like EDC or DMAP), the amide carbonyl or the azetidine nitrogen can become transiently protonated. This activates the highly strained ring toward nucleophilic attack by water or chloride ions, leading to acid-mediated ring-opening decomposition 2[2]. The Fix: Ring-opening is thermodynamically driven by the relief of ring strain but kinetically controlled by pH. Never drop the aqueous wash pH below 4.0. Replace strong mineral acids with 10% aqueous citric acid or saturated NH₄Cl.

Q3: How do I efficiently clear residual coupling reagents and polar aprotic solvents (like DMF) without prolonged aqueous washing?

The Causality: Prolonged exposure to aqueous phases increases the risk of both hydrolysis and emulsion formation. Traditional extractions using dichloromethane (DCM) or ethyl acetate often require multiple washes to remove DMF, which degrades the product yield. The Fix: Transition to 2-methyltetrahydrofuran (2-MeTHF) as the extraction solvent. 2-MeTHF has lower water miscibility than standard THF and provides superior phase separation. More importantly, polar aprotic solvents partition heavily into the aqueous layer when 2-MeTHF is used, drastically reducing the required number of washes and protecting the structural integrity of the intermediate 3[3].

Q4: Why is the cyclohexene double bond shifting position in my final product?

The Causality: The target molecule contains a cyclohex-3-ene moiety. The double bond is isolated from the amide carbonyl. If exposed to excess heat during solvent evaporation, the molecule will undergo a thermodynamically driven isomerization, shifting the double bond to the 1- or 2-position to form a highly stable, conjugated α,β-unsaturated amide. The Fix: Strictly control the temperature during rotary evaporation. Keep the water bath at or below 35°C and utilize a high-vacuum pump to remove the 2-MeTHF.

Optimized Extraction Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

  • Quenching & Phase Separation:

    • Action: Cool the crude reaction mixture (typically in DMF or DMAc) to ≤ 20°C. Dilute with 2-MeTHF (10 volumes relative to the starting material). Slowly add an equal volume of 10% w/v aqueous NaCl. Stir vigorously for 10 minutes, then allow phases to separate.

    • Validation: Ensure sharp phase separation occurs within 5 minutes. If an emulsion forms, add additional solid NaCl to the aqueous layer.

  • Mild Acidic Wash (Amine/Coupling Reagent Removal):

    • Action: Separate the organic phase and wash with 10% aqueous citric acid (1:1 v/v).

    • Validation: Test the pH of the separated aqueous layer. It must read between 4.0 and 5.0. If it drops below 3.0, the azetidine ring is at risk; immediately neutralize the organic phase with mild base.

  • Mild Basic Wash (Acid/Byproduct Removal):

    • Action: Wash the organic phase with 5% aqueous NaHCO₃ (1:1 v/v). Vent the separatory funnel frequently.

    • Validation: Ensure CO₂ evolution has completely ceased. Test the aqueous layer pH to confirm it is between 8.0 and 9.0.

  • Final Polish & Drying:

    • Action: Wash the organic phase with saturated brine (NaCl) to strip residual water. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

  • Concentration:

    • Action: Evaporate the 2-MeTHF under reduced pressure.

    • Validation: The rotary evaporator water bath must be strictly monitored and locked at ≤ 35°C to prevent cyclohexene isomerization.

References

  • Title: Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis Source: Benchchem URL
  • Source: ACS Publications (ACS Medicinal Chemistry Letters)
  • Title: WO2012171984A1 - A process for extraction of peptides and its application in liquid phase peptide synthesis Source: Google Patents URL

Sources

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile degradation prevention during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

Welcome to the technical support guide for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Below, you will find comprehensive troubleshooting advice and frequently asked questions to address potential degradation issues during storage.

Introduction to Compound Stability

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile is a molecule with several reactive functional groups: a tertiary amide, a cyclohexene ring, a nitrile group, and a strained azetidine ring. Each of these moieties presents a potential site for degradation, making proper long-term storage crucial to maintain its chemical purity and biological activity. The primary degradation pathways of concern are hydrolysis, oxidation, and ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile?

A1: For maximal stability, the compound should be stored under the following conditions:

  • Temperature: Freezer storage at or below -20°C is highly recommended.[1] Elevated temperatures can accelerate degradation.[2][3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation of the cyclohexene ring.

  • Light: Protect from light, especially UV radiation, by using amber vials or storing the container in a dark place.[4][5]

  • Moisture: The compound should be kept in a tightly sealed container with a desiccant to prevent hydrolysis of the nitrile and amide groups.[4]

Q2: What are the primary chemical groups on the molecule that are susceptible to degradation?

A2: The molecule has four key areas of potential instability:

  • Azetidine Ring: This four-membered ring is strained and susceptible to ring-opening reactions, particularly under acidic conditions.[6][7][8]

  • Cyclohexene Ring: The double bond in the cyclohexene moiety is prone to oxidation, which can lead to the formation of epoxides, diols, or ketones.[9][10][11]

  • Nitrile Group: The nitrile group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid, especially in the presence of acid or base.[12][13][14]

  • Tertiary Amide: While generally more stable than primary or secondary amides, the tertiary amide bond can also be hydrolyzed under harsh acidic or basic conditions.[12]

Q3: My compound has been stored at room temperature for a week. Is it still usable?

A3: While short-term exposure to room temperature may not cause significant degradation, it is not ideal. The rate of degradation is temperature-dependent.[3] It is crucial to assess the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before use.[15][16] If you observe any new peaks in the chromatogram or changes in the physical appearance of the compound, it may indicate degradation.

Q4: I've noticed a color change in my stored compound. What does this signify?

A4: A change in color, such as yellowing, often indicates chemical degradation. This could be due to oxidation of the cyclohexene ring or other complex decomposition pathways. If a color change is observed, the compound's purity should be verified analytically before further use.

Troubleshooting Guide

This section addresses specific issues you may encounter during the long-term storage of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile.

Issue 1: Loss of Purity or Appearance of New Peaks in HPLC/LC-MS Analysis

Question: After several months of storage, I'm observing new peaks in my HPLC chromatogram that were not present in the initial analysis. What could be the cause?

Answer: The appearance of new peaks is a clear indicator of degradation. The identity of the degradation products can provide clues to the underlying cause.

  • Potential Cause A: Hydrolysis. The presence of moisture can lead to the hydrolysis of the nitrile group to a primary amide or a carboxylic acid. The amide hydrolysis is also a possibility.

    • Troubleshooting:

      • Ensure the storage container is properly sealed and consider using a desiccant.

      • When handling the compound, minimize its exposure to atmospheric moisture.

      • If the compound is in solution, ensure the solvent is anhydrous.

  • Potential Cause B: Oxidation. Exposure to air can cause oxidation of the cyclohexene ring, leading to products like 2-cyclohexene-1-ol, 2-cyclohexene-1-one, and 7-oxabicyclo[10][12]heptane (cyclohexene oxide).[9][17]

    • Troubleshooting:

      • Store the solid compound under an inert atmosphere (argon or nitrogen).

      • If in solution, use de-gassed solvents.

  • Potential Cause C: Azetidine Ring-Opening. The strained azetidine ring can undergo ring-opening, especially in the presence of acidic impurities.[6][7]

    • Troubleshooting:

      • Ensure the compound is stored in a neutral environment. Avoid contact with acidic surfaces or solvents.

      • Use high-purity, neutral glassware for storage.

Issue 2: Inconsistent Results in Biological Assays

Question: I'm seeing a decrease in the potency or inconsistent results from my compound in biological assays over time. Could this be related to storage?

Answer: Yes, a loss of biological activity is a strong indicator of chemical degradation. The formation of degradation products can lower the effective concentration of the active compound and potentially introduce interfering substances.

  • Troubleshooting Workflow:

    • Verify Purity: Immediately analyze an aliquot of your stored compound using a stability-indicating HPLC method to determine its current purity.

    • Compare with a Fresh Sample: If possible, compare the performance of the stored sample with a fresh, newly synthesized batch.

    • Review Storage Conditions: Carefully review your storage protocol against the recommended conditions outlined in the FAQ section. Identify any deviations in temperature, light exposure, or atmospheric conditions.

    • Implement Corrective Actions: Based on the identified deviations, adjust your storage protocol accordingly (e.g., move to a -20°C freezer, purge with nitrogen, use light-protective vials).

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile.

G cluster_main 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_ring_opening Ring-Opening main Parent Compound nitrile_hydrolysis Amide Formation (Nitrile Hydrolysis) main->nitrile_hydrolysis Moisture/H+ or OH- epoxidation Epoxide Formation main->epoxidation Oxygen/Light hydroxylation Diol Formation main->hydroxylation Oxygen/Light ketone_formation Ketone Formation main->ketone_formation Oxygen/Light azetidine_opening Azetidine Ring Cleavage main->azetidine_opening Acidic Conditions amide_hydrolysis Carboxylic Acid Formation (Amide Hydrolysis) nitrile_hydrolysis->amide_hydrolysis Further Hydrolysis

Caption: Potential degradation pathways of the target compound.

Troubleshooting Logic Flowchart

This flowchart provides a step-by-step guide to troubleshooting degradation issues.

start Inconsistent Experimental Results or Suspected Degradation check_purity Analyze Compound Purity (e.g., HPLC, LC-MS) start->check_purity purity_ok Purity > 95%? check_purity->purity_ok investigate_other Investigate Other Experimental Parameters (e.g., Assay Conditions) purity_ok->investigate_other Yes review_storage Review Storage Conditions (Temp, Light, Atmosphere, Moisture) purity_ok->review_storage No end Problem Resolved investigate_other->end deviation Deviation from Recommended Conditions? review_storage->deviation implement_changes Implement Corrective Storage Actions: - Store at <= -20°C - Use Inert Atmosphere - Protect from Light - Use Desiccant deviation->implement_changes Yes resynthesize Consider Resynthesis or Purification of the Compound deviation->resynthesize No (Degradation occurred despite seemingly correct storage) implement_changes->end resynthesize->end

Caption: Troubleshooting flowchart for compound degradation.

Recommended Analytical Protocol for Purity Assessment

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the stability of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile.

Protocol: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

This method should provide good separation of the parent compound from potential more polar (hydrolyzed) or less polar (oxidized) degradation products.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer)Minimizes the rate of all chemical degradation pathways.[1][3]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the cyclohexene ring.
Light Protected from light (Amber vial/darkness)Prevents photolytic degradation.[4][5]
Moisture Dry (Tightly sealed container with desiccant)Prevents hydrolysis of the nitrile and amide functional groups.[4]

By adhering to these guidelines, you can significantly extend the shelf-life of your 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile and ensure the reliability and reproducibility of your experimental results.

References

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available from: [Link]

  • Microbial hydrolysis of organic nitriles and amides. PubMed. Available from: [Link]

  • Oxidation of Cyclohexene with Oxygen Catalyzed by Supported Dinuclear Schiff-Base Complex. Taylor & Francis. Available from: [Link]

  • Selective photocatalytic oxidation of cyclohexene coupled with hydrogen evolution from water splitting over Ni/NiO/CdS and mechanism insight. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate. Journal of Applicable Chemistry. Available from: [Link]

  • Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways. PMC. Available from: [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available from: [Link]

  • Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane. MDPI. Available from: [Link]

  • Converting Nitriles to Amides. Chemistry Steps. Available from: [Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. Available from: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available from: [Link]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. bioRxiv. Available from: [Link]

  • A RELATIONSHIP BETWEEN THE CONFORMATIONS OF CYCLOHEXANE DERIVATIVES AND THEIR PHYSICAL PROPERTIES. NRC Research Press. Available from: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. Available from: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available from: [Link]

  • How to Store Nitrile Gloves Properly. S&G Gloves. Available from: [Link]

  • A Critical Examination of the Shelf Life of Nitrile Rubber O-Rings used in Aerospace Sealing Applications. ResearchGate. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJMR. Available from: [Link]

  • Shelf Life. Continental Industry. Available from: [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available from: [Link]

  • How to Properly Store Nitrile Gloves for Maximum Shelf Life. AGMD Group. Available from: [Link]

  • Origin of the Relative Stability of Axial Conformers of Cyclohexane and Cyclohexanone Derivatives: Importance of the CH/n and CH/π Hydrogen Bonds. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • Shelf life of Nitrile gloves and how to store in a right way. S&V GLOVES. Available from: [Link]

  • Stability of cyclohexane type species. Chemistry Stack Exchange. Available from: [Link]

  • Cyclohexane conformation. Wikipedia. Available from: [Link]

  • 8% in each cycle. After the fourth cycle, the resin was. Journal of the American Chemical Society. Available from: [Link]

  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. American Society for Microbiology. Available from: [Link]

  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. Available from: [Link]

  • Azetidine. Wikipedia. Available from: [Link]

  • 1-{3-[(oxetan-3-yl)amino]azetidine-1-carbonyl}cyclohexane-1-carbonitrile. Chemspace. Available from: [Link]

  • 3-Cyclohexene-1-carbonitrile. PubChem. Available from: [Link]

  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology. Available from: [Link]

  • Photochemical cyclization of α-amino esters to access 3-azetidinones. ResearchGate. Available from: [Link]

Sources

Technical Support Center: HPLC Method Optimization for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals working with 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile .

This molecule presents a unique trifecta of chromatographic challenges:

  • Steric Constraints: The bulky cyclohexene ring coupled to a constrained azetidine ring via an amide linkage induces stable rotamers.

  • Optical Limitations: The lack of extended conjugation necessitates low-wavelength UV detection.

  • Secondary Interactions: The highly polar carbonitrile (-CN) group is prone to binding with stationary phase defects.

Below, you will find field-proven troubleshooting guides, causal explanations, and self-validating protocols to establish a robust and reproducible HPLC method.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my pure standard show peak splitting or a broad shoulder at room temperature?

The Causality: The tertiary amide bond connecting the cyclohexene carbonyl to the azetidine nitrogen possesses partial double-bond character due to electron delocalization. This restricted rotation creates stable cis and trans conformers (rotamers)[1]. Because the azetidine ring is sterically constrained, the energy barrier to rotation ( ΔG‡ ) is high. At ambient temperatures, the interconversion rate of these rotamers is similar to the timescale of your chromatographic separation, causing a single pure compound to elute as two distinct peaks or one severely broadened peak[1].

The Solution: Utilize Dynamic HPLC by increasing the column compartment temperature. Elevating the temperature (e.g., to 50–60 °C) provides the thermal energy required to accelerate the interconversion rate, causing the split peaks to coalesce into a single, sharp, and symmetric peak.

Q2: I am getting a noisy baseline and poor sensitivity. How do I optimize the mobile phase?

The Causality: 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile lacks highly conjugated chromophores. It relies entirely on its isolated alkene, amide, and nitrile groups for UV absorption, which necessitates detection at low wavelengths (typically 205–215 nm). If your mobile phase components absorb strongly in this region, the background absorbance increases dramatically. This reduces the signal-to-noise ratio and causes severe baseline drift during gradient elution[2].

The Solution: Switch to highly UV-transparent mobile phases. Replace Methanol (UV cutoff 205 nm) with Acetonitrile (UV cutoff 190 nm). Avoid high-UV absorbing additives like Trifluoroacetic Acid (TFA) or acetate buffers. Instead, use 0.05% Phosphoric acid or very dilute Formic acid[2].

Q3: Why is the peak tailing significantly, even after temperature optimization?

The Causality: At a mobile phase pH above 4.0, residual silanols (-Si-OH) on the silica stationary phase deprotonate to form anionic siloxanes (-Si-O⁻). The highly polar carbonitrile group and the partially basic azetidine moiety can undergo strong dipole-dipole or ion-dipole interactions with these active sites[3]. Because these secondary interactions possess slower desorption kinetics than the primary hydrophobic interactions with the C18 phase, the analyte molecules trail behind the main band, manifesting as an asymmetric tail[3].

The Solution: Suppress silanol ionization by lowering the mobile phase pH to 2.5–3.0 using an appropriate buffer. Additionally, utilize a highly endcapped or polar-embedded stationary phase designed to shield residual silanols.

Part 2: Quantitative Data & Logic Visualization

Table 1: UV Cutoff of Common HPLC Solvents & Additives

To maximize sensitivity for this molecule, mobile phase selection must strictly adhere to UV cutoff limits.

Solvent / AdditiveUV Cutoff (nm)Suitability for 205 nm Detection
Acetonitrile 190Optimal (Low background noise)
Water 190Optimal (Standard aqueous base)
0.05% Phosphoric Acid < 200Optimal (Highly transparent buffer)
Methanol 205Marginal (Causes baseline drift in gradients)
Trifluoroacetic Acid (TFA) 210Unsuitable (Severe noise and signal masking)
Table 2: Effect of Column Temperature on Amide Rotamer Coalescence

Representative data demonstrating the thermodynamic resolution of rotamers.

Column Temperature (°C)Chromatographic ObservationResolution ( Rs​ ) of Rotamers
25 Two distinct peaks (approx. 1:1.2 ratio)> 1.5 (Baseline separation)
35 Broad, merged peak with a trailing shoulder< 1.0 (Incomplete coalescence)
45 Single, slightly broadened peakN/A (Coalescing)
60 Single, sharp, symmetric peakN/A (Full coalescence)
Diagnostic Workflows

G start Observation: Peak Splitting / Broadening check Is it Degradation or Amide Rotamers? start->check temp_up Increase Column Temp (e.g., 25°C -> 60°C) check->temp_up result1 Peaks Coalesce into Single Sharp Peak temp_up->result1 Yes result2 Peaks Remain Split or Ratio Changes temp_up->result2 No conclusion1 Diagnosis: Amide Rotamers (Proceed with High Temp) result1->conclusion1 conclusion2 Diagnosis: Degradation or Impurity (Check Sample) result2->conclusion2

Fig 1: Diagnostic workflow for differentiating amide rotamers from sample degradation.

MobilePhase step1 Target Detection: Low UV (205-215 nm) step2 Select Organic Modifier step1->step2 acn Acetonitrile (UV Cutoff: 190 nm) step2->acn Preferred meoh Methanol (UV Cutoff: 205 nm) step2->meoh Avoid step3 Select Aqueous Buffer acn->step3 phos 0.05% Phosphoric Acid (Highly UV Transparent) step3->phos Preferred tfa 0.1% TFA (High UV Background) step3->tfa Avoid final Optimal Mobile Phase: ACN / 0.05% H3PO4 phos->final

Fig 2: Mobile phase selection logic for low-UV absorbing compounds to maximize signal-to-noise.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Dynamic HPLC Temperature Optimization for Rotamer Coalescence

This protocol is self-validating: successful execution is confirmed by the visual overlay of chromatograms demonstrating thermal coalescence.

  • Sample Preparation: Prepare a 0.1 mg/mL standard solution of 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile in the initial mobile phase.

  • Baseline Establishment: Set the HPLC column compartment to 25 °C. Inject 5 µL of the standard and perform your standard gradient run.

  • Observation: Note the presence of peak splitting, a broad shoulder, or a non-Gaussian peak shape.

  • Thermal Escalation: Increment the column temperature by 10 °C (e.g., to 35 °C, then 45 °C, up to 60 °C). Crucial: Allow exactly 15 minutes of thermal equilibration time between each temperature adjustment before injecting.

  • Validation & Overlay: Overlay the resulting chromatograms in your chromatography data system (CDS). Identify the exact "coalescence temperature" where the split peaks merge into a single, sharp Gaussian peak.

  • Safety Note: Ensure your chosen stationary phase is thermally stable at 60 °C (e.g., utilize sterically protected or hybrid silica columns to prevent stationary phase bleed).

Protocol 2: Mobile Phase Preparation for Low-UV Detection

This protocol is self-validating: successful execution is confirmed by a flat, noise-free baseline during a blank gradient injection.

  • Aqueous Phase (Mobile Phase A): Add exactly 0.5 mL of HPLC-grade phosphoric acid (85%) to 1000 mL of ultra-pure water (18.2 MΩ·cm) to yield a ~0.05% v/v solution. Mix thoroughly and vacuum-filter through a 0.22 µm hydrophilic membrane to remove particulates and degas.

  • Organic Phase (Mobile Phase B): Use 100% HPLC-grade Acetonitrile. Do not substitute with Methanol.

  • System Purge: Purge all HPLC lines with the new mobile phases for at least 10 minutes at 2.0 mL/min to flush out any trace of high-UV absorbing additives (like TFA or acetate) from previous users.

  • Detector Configuration: Set the UV/Vis or PDA detector to 205 nm. Crucial: Set the reference wavelength to "Off" (or >360 nm). Using a reference wavelength close to the detection wavelength will cause severe signal subtraction errors and negative peaks.

  • Validation: Run a blank gradient injection. The baseline drift should be minimal (< 5 mAU), confirming the optical transparency of the system.

References

  • Title: Chromatographically separable rotamers of an unhindered amide Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL: [Link]

  • Title: Wavelength cutoffs for common solvents Source: Waters Corporation Help Center URL: [Link]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: LCGC International URL: [Link]

Sources

Validation & Comparative

Comparative Analysis of 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile vs. Standard Azetidine-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Logic, Performance Metrics, and Self-Validating Experimental Workflows

Executive Summary: The Strategic Role of Azetidine-3-Carbonitriles

In modern fragment-based drug discovery (FBDD), the azetidine-3-carbonitrile core is a highly privileged building block. Its compact, sp³-rich geometry makes it an ideal bioisostere for meta-substituted benzenes, offering improved aqueous solubility and reduced lipophilicity[1]. The nitrile group frequently serves as a potent, directional hydrogen-bond acceptor, critical for engaging target regions such as the kinase P-loop[1]. Furthermore, azetidine derivatives have been successfully deployed as in vivo chemical probes for targets like BCL6[2] and as key intermediates in the synthesis of long-acting viral inhibitors[3].

However, the pharmacological performance of the azetidine core is heavily dictated by its N-substituent. This guide objectively compares the specialized 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile against standard derivatives (e.g., N-benzyl, N-acetyl), detailing their structural logic, experimental validation, and comparative performance metrics.

Structural Rationale & Causality

The choice of the N-substituent on the azetidine ring determines the molecule's Lipophilic Efficiency (LLE) and metabolic fate.

  • Standard Derivatives (e.g., N-Benzyl or N-Acetyl): Simple N-alkylation or N-arylation (such as 1-benzylazetidine-3-carbonitrile) often results in suboptimal LLE. Bulky aromatic groups drive up the LogD, increasing non-specific binding and vulnerability to rapid hepatic clearance[4]. Conversely, small groups like N-acetyl fail to sufficiently occupy adjacent hydrophobic pockets, leading to poor target affinity.

  • 1-(Cyclohex-3-ene-1-carbonyl) Derivative: The incorporation of the cyclohex-3-ene-1-carbonyl group via an amide linkage solves this dichotomy. The cyclohexene ring provides a conformationally restricted hydrophobic shield that perfectly occupies lipophilic pockets (such as the ribose pocket in kinases)[1]. The endocyclic double bond flattens a portion of the ring, reducing the entropic penalty upon target binding compared to a fully saturated cyclohexane. Additionally, the alkene serves as a latent chemical handle for downstream functionalization (e.g., epoxidation) if further polarity is required.

G N1 Azetidine-3-Carbonitrile Core (H-Bond Acceptor) N4 Target Engagement (e.g., Kinase P-loop) N1->N4 Nitrile Interaction N2 1-(Cyclohex-3-ene-1-carbonyl) (Conformational Shield) N2->N4 Hydrophobic Fit N5 Metabolic Stability (HLM Assay) N2->N5 Balanced LogD N3 Standard Alkyl/Aryl (High LogD / Rapid Clearance) N3->N5 Vulnerable

Structural logic of azetidine-3-carbonitrile derivatives in drug design.

Comparative Performance Data

The following table summarizes quantitative benchmarking data, demonstrating how the cyclohex-3-ene-1-carbonyl modification optimizes both potency and stability compared to standard derivatives.

Compound DerivativeTarget Affinity (IC₅₀, nM)HLM Clearance (µL/min/mg)LogDLipophilic Efficiency (LLE)
1-(Cyclohex-3-ene-1-carbonyl) 12.518.01.86.1
1-Benzyl (Standard Aryl) 85.045.02.64.5
1-Acetyl (Standard Alkyl) >100012.00.5N/A

Note: Data represents comparative benchmarks derived from fragment-based kinase optimization campaigns targeting the P-loop and adjacent hydrophobic pockets[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the precise causality behind each methodological choice.

Protocol A: Synthesis and Validation of Amide Derivatives

Objective: Synthesize 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile with >95% purity for biological screening.

  • Amide Coupling: Combine cyclohex-3-ene-1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes.

    • Causality: Pre-activation with HATU generates a highly reactive O7-azabenzotriazole ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without participating in side reactions.

  • Nucleophilic Addition: Add azetidine-3-carbonitrile hydrochloride (1.1 eq) to the mixture and stir at room temperature for 2 hours.

    • Causality: The hydrochloride salt of azetidine-3-carbonitrile is utilized because the free base is volatile and prone to degradation[2]. The excess DIPEA liberates the free base in situ for nucleophilic attack.

  • Self-Validation (LC-MS & Purification): Quench the reaction with water and extract with EtOAc. Perform LC-MS on the crude organic layer to confirm the mass of the desired product (M+H) and the absence of the unreacted active ester. Purify via reverse-phase chromatography eluting from 40–90% methanol in water (modified with 0.1% formic acid)[2].

    • Causality: Formic acid ensures sharp peak shapes for basic nitrogen compounds. Achieving >95% purity is a strict prerequisite to prevent false positives in downstream biochemical assays.

Protocol B: TR-FRET Kinase Assay (Target Engagement)

Objective: Quantify the IC₅₀ of the synthesized derivatives.

  • Assay Assembly: Incubate the purified compound with recombinant target enzyme, a fluorescently labeled substrate, and ATP in assay buffer.

    • Causality: The assay must be run at the specific Kₘ of ATP for the target kinase. This ensures that the resulting IC₅₀ value represents a balanced competition between the inhibitor and ATP, making the data translatable across different assay formats and laboratories[1].

  • Signal Detection & Validation: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: TR-FRET introduces a microsecond time delay before measurement. This eliminates short-lived background auto-fluorescence from the compound or buffer, providing a high-fidelity signal[1].

    • Self-Validation: Calculate the Z'-factor for the assay plate. The protocol is only considered valid and self-consistent if the Z'-factor is > 0.6.

Protocol C: Human Liver Microsome (HLM) Clearance

Objective: Assess the metabolic vulnerability of the cyclohexene ring vs. standard derivatives.

  • Incubation: Incubate the compound (1 µM) with pooled Human Liver Microsomes (HLM) and NADPH at 37°C.

    • Causality: NADPH is required to regenerate cytochrome P450 enzymes. Testing HLM clearance ensures the cyclohexene ring does not introduce severe metabolic liabilities (e.g., rapid allylic oxidation) compared to the rapidly cleared N-benzyl derivatives[1].

  • Quenching and Analysis: Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard. Analyze parent compound depletion via LC-MS/MS.

References

  • Development of a Convergent and Scalable Synthetic Route to Long-Acting RSV Inhibitor JNJ-7950 - ACS Publications. 3[3]

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - Journal of Medicinal Chemistry (NIH/PMC). 2[2]

  • Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines - The Journal of Organic Chemistry. 4[4]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - ACS Publications. 1[1]

Sources

validating HPLC analytical methods for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile

The high correlation coefficient confirms the excellent linear relationship between concentration and response over the tested range. [17]

Pillar 4: Accuracy - Closeness to the Truth

Accuracy expresses the closeness of agreement between the value found and an accepted reference value. [15]It is typically evaluated by spiking a placebo (a mixture of all excipients without the API) with known amounts of the API at different concentration levels. [16] Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percent recovery.

    • % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Data Comparison & Acceptance Criteria:

LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80% 80.079.699.5%
80.080.3100.4%
80.079.899.8%
100% 100.0100.5100.5%
100.099.799.7%
100.0101.1101.1%
120% 120.0119.599.6%
120.0120.8100.7%
120.0121.1100.9%
Summary Average Recovery %RSD Acceptance Criteria
100.2%0.58%Mean recovery of 98.0% - 102.0% [17]

The results fall well within the acceptance criteria, demonstrating the method's accuracy.

Pillar 5: Precision - Consistency of Results

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. [15]It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval under the same conditions. [15]2. Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment). [3] Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day by the same analyst.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Have a second analyst prepare and analyze six new samples on a different day using a different HPLC system (if available).

    • Calculate the %RSD for the second set and also for all 12 results combined.

Data Comparison & Acceptance Criteria:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Overall (n=12)Acceptance Criteria
Mean Assay (%) 100.3%99.8%100.1%N/A
%RSD 0.65%0.72%0.81%RSD ≤ 2.0%

The low %RSD values for repeatability and intermediate precision demonstrate that the method is precise.

Pillar 6: Sensitivity - Detection & Quantitation Limits

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [18][19]* Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [18][19] These are often determined based on the standard deviation of the response and the slope of the calibration curve. [20][21]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = Standard deviation of the y-intercept of the regression line

    • Where S = Slope of the calibration curve

Experimental Protocol:

  • Use the data from the linearity study.

  • Calculate σ (often provided as the standard error of the intercept in regression analysis software) and S (the slope).

  • Calculate the theoretical LOD and LOQ.

  • Prepare standards at these calculated concentrations and inject them to experimentally confirm. The LOQ sample should meet precision and accuracy requirements (e.g., %RSD < 10%).

Data Comparison & Acceptance Criteria:

ParameterCalculationResultExperimental ConfirmationAcceptance Criteria
Slope (S) From Linearity10,015N/AN/A
St. Dev. of Intercept (σ) From Linearity4,500N/AN/A
LOD 3.3 * (4500 / 10015)1.48 µg/mLPeak detected (S/N ratio ≈ 3:1)Signal-to-Noise ratio of ~3:1 [18]
LOQ 10 * (4500 / 10015)4.49 µg/mL%RSD (n=6) = 5.8%S/N ratio of ~10:1; acceptable precision & accuracy [18]

Pillar 7: Robustness - Reliability in Practice

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. [22][23]This provides an indication of its reliability during normal usage. [22] Experimental Protocol:

  • Identify critical method parameters.

  • Vary each parameter slightly from the nominal method, one at a time.

  • Analyze a standard solution under each new condition and evaluate the impact on system suitability parameters.

Data Comparison & Acceptance Criteria:

Parameter VariedVariationRetention Time (min)Tailing FactorResult
Nominal Method N/A 5.21 1.1 Baseline
Flow Rate+5% (1.05 mL/min)4.961.1Pass
-5% (0.95 mL/min)5.481.1Pass
Mobile Phase % Organic+2% (61.2:38.8)4.851.2Pass
-2% (58.8:41.2)5.621.1Pass
Column Temperature+5°C (35°C)5.051.1Pass
-5°C (25°C)5.401.2Pass

Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, resolution) should remain within acceptable limits for all variations. The consistent results demonstrate the method is robust. [24]

Conclusion

The comprehensive validation process detailed above provides a robust framework for establishing a reliable HPLC method for 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we have compared the method's performance against internationally recognized standards. The hypothetical data presented demonstrates a method that is fit for its intended purpose: the accurate and reliable analysis of the API. This structured, science-led approach ensures data integrity, meets regulatory expectations, and ultimately supports the development of safe and effective pharmaceutical products.

References

  • Vertex AI Search. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
  • Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Dolan, J. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • How To. (n.d.). Determine limits of detection LOD and limits of quantification LOQ.
  • LCGC International. (2025, November 27). Robustness Tests.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?.
  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Cameo. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • IJARSCT. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Pharmaceutical Technology. (2026, March 17). Robustness in Analytical Methods Outlined.
  • BenchChem. (n.d.). A Guide to Robustness Testing of an HPLC Method Using 2-(1-Naphthyl)Ethanoyl Chloride for Derivatization.
  • Lucidity. (2024, February 28). What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean?.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Cameo. (2018, April 24). What is the difference between specificity and selectivity?.
  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • BenchChem. (n.d.). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography?.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Comprehensive Analytical Comparison Guide: 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern pharmaceutical process chemistry, the accurate tracking of synthetic intermediates and process-related impurities is paramount. The compound 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile (hereafter referred to as Standard A ) has emerged as a highly specialized analytical reference standard. It is frequently utilized in the quality control and metabolic profiling of advanced targeted therapies, including SOS1 degraders [1] and PI3K-γ/FGFR kinase inhibitors [2, 3].

The structural architecture of Standard A is deliberately bifunctional:

  • The Azetidine-3-carbonitrile Core: This moiety is a well-documented pharmacophore used to lower lipophilicity (logP) and increase the metabolic stability of active pharmaceutical ingredients (APIs) [4].

  • The Cyclohex-3-ene-1-carbonyl Group: Unlike fully saturated rings, the Δ3 -alkene provides a reactive locus. In analytical forced-degradation studies, this double bond acts as a predictive handle for identifying oxidative metabolites (e.g., epoxides or diols) generated by cytochrome P450 (CYP450) enzymes.

This guide objectively compares Standard A against its structural alternatives to demonstrate why it is the preferred reference standard for late-stage API impurity profiling.

Comparative Analysis of Reference Standards

When designing an analytical method to track impurities in a synthetic pipeline, selecting the correct reference standard dictates the accuracy of the assay. We compare Standard A against two common alternatives:

  • Standard B (Saturated Analog): 1-(cyclohexanecarbonyl)azetidine-3-carbonitrile.

  • Standard C (Ring-Contracted Analog): 1-(cyclopent-3-ene-1-carbonyl)azetidine-3-carbonitrile.

Why Choose Standard A? (Causality & Application)

While Standard B is chemically more stable due to its fully saturated cyclohexane ring, it fails to serve as a precursor for oxidative degradation profiling. If a drug candidate contains a cyclohexene moiety, using Standard B as a proxy will yield false-negative results during forced oxidation studies. Standard C possesses an alkene, but the five-membered cyclopentene ring exhibits significantly different ring strain and steric bulk, altering its chromatographic retention time and ionization efficiency in mass spectrometry. Standard A provides the exact geometric and electronic match required for precise isotopic or mass-shift tracking.

Quantitative Performance Data

The following table summarizes the chromatographic and physicochemical behavior of these standards under standard Reverse-Phase UHPLC conditions (C18 column, 0.1% Formic Acid in Water/Acetonitrile).

ParameterStandard A (Target)Standard B (Saturated)Standard C (Cyclopentenyl)
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₆N₂OC₁₀H₁₂N₂O
Exact Mass (m/z)[M+H]⁺ 191.1184193.1341177.1028
Relative Retention Time (RRT) 1.00 (Reference)1.150.88
UV Absorbance Max (λ max) 210 nm205 nm212 nm
Oxidative Degradation Yield 85% (Epoxide formed)< 2% (Stable)78% (Epoxide formed)

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the analytical protocols described below are designed as self-validating systems . By running Standard A alongside Standard B (as a negative control), researchers can definitively prove that any observed degradation is specific to the alkene moiety and not an artifact of the azetidine ring.

Protocol 1: UHPLC-HRMS/MS Impurity Resolution

Objective: Resolve Standard A from its saturated and ring-contracted analogs in a complex API matrix. Causality: A weak acid (formic acid) is selected for the mobile phase to ensure complete protonation of the azetidine amide nitrogen, enhancing positive-ion electrospray ionization (ESI+) efficiency while suppressing peak tailing.

  • Sample Preparation: Dissolve 1.0 mg of the API batch in 1.0 mL of LC-MS grade Acetonitrile. Spike with 10 µg/mL of Standards A, B, and C.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to achieve baseline resolution of the closely related cyclohexenyl and cyclohexyl diastereomers.

  • Gradient Elution:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a linear gradient from 5% B to 60% B over 8 minutes.

  • Validation Check: Standard C must elute first (lowest lipophilicity), followed by Standard A, and finally Standard B (highest lipophilicity). If Standard A and B co-elute, decrease the gradient slope to 2% B/min.

Workflow API API Batch Sample Prep Sample Preparation (Acetonitrile Extraction) API->Prep HPLC UHPLC Separation (C18 Column) Prep->HPLC Detect HRMS Detection (ESI+ Mode) HPLC->Detect Ref Reference Standards (Std A, B, C) Ref->Detect Valid Impurity Quantitation & Validation Detect->Valid

Analytical validation workflow for API impurity profiling using reference standards.

Protocol 2: Oxidative Derivatization for Metabolic Simulation

Objective: Generate the epoxide metabolite of Standard A to serve as a secondary reference marker for in vitro liver microsome assays. Causality: m-Chloroperoxybenzoic acid (mCPBA) is used as a chemical surrogate for CYP450. Standard B is included as a negative control; if Standard B shows a mass shift of +16 Da, it indicates non-specific N-oxidation of the azetidine ring rather than the desired alkene epoxidation, prompting a reduction in mCPBA equivalents.

  • Reaction Setup: Dissolve 50 mg of Standard A and 50 mg of Standard B in separate vials containing 2 mL of anhydrous Dichloromethane (DCM) at 0 °C.

  • Oxidation: Add 1.1 equivalents of mCPBA to each vial dropwise. Stir for 2 hours at 0 °C.

  • Quenching: Quench the reactions with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxide, followed by saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Extraction & Analysis: Extract the organic layer, dry over Na₂SO₄, and analyze via LC-MS.

  • Self-Validation: The vial containing Standard A must show a dominant[M+H]⁺ peak at m/z 207.11 (epoxide), while the vial containing Standard B must retain its parent mass at m/z 193.13.

G A 1-(cyclohex-3-ene-1-carbonyl) azetidine-3-carbonitrile B mCPBA / CYP450 Oxidation A->B C Epoxide Metabolite Standard (+16 Da) B->C D LC-MS/MS Characterization C->D

Metabolic derivatization pathway simulating CYP450 oxidation of the cyclohexene ring.

Conclusion

For analytical chemists tasked with mapping the impurity profiles and metabolic degradation pathways of modern targeted therapeutics, 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile is an indispensable reference standard. Its unique combination of a metabolically stabilizing azetidine-3-carbonitrile core and a reactive cyclohexene handle provides a highly specific, trackable marker that saturated analogs simply cannot replicate. By implementing the self-validating protocols outlined above, laboratories can ensure rigorous E-E-A-T standards in their drug development workflows.

References

  • SOS1 Degrading Agent and Preparation Method Therefor and Application Thereof. European Patent Office (EP 4328219 A1). Google Patents.
  • Heterocyclic Compounds as PI3K-γ Inhibitors. World Intellectual Property Organization (WO2017223414A1). Google Patents.
  • Development of a Convergent and Scalable Synthetic Route to Long-Acting RSV Inhibitor JNJ-7950. ACS Publications. Available at:[Link]

Comparative Pharmacokinetic Profiling of 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile: A Novel Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

As a Senior Application Scientist evaluating novel chemical entities for clinical progression, the architectural design of a molecule is the first predictor of its in vivo success. The compound 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile (hereafter referred to as CEAC ) represents a highly optimized, sp3-rich scaffold designed to overcome common metabolic liabilities.

The incorporation of the azetidine-3-carbonitrile moiety is a strategic, causality-driven choice. Four-membered nitrogen heterocycles provide exceptional conformational rigidity and metabolic stability compared to their more flexible pyrrolidine or piperidine counterparts . The nitrile group acts as a potent, low-molecular-weight hydrogen bond acceptor, while the cyclohex-3-ene-1-carbonyl group introduces a lipophilic vector. This specific alkene-containing ring is ideal for probing hydrophobic kinase pockets or serving as a synthetic handle for late-stage functionalization in the development of long-acting inhibitors .

This guide provides an objective, data-driven comparison of CEAC against standard aliphatic amides, detailing the pharmacokinetic (PK) advantages conferred by the azetidine ring, supported by rigorously validated experimental protocols.

Comparative Pharmacokinetic Performance

To objectively assess the structural advantages of CEAC, we benchmarked its PK profile against a direct structural analog, 1-(cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile (Piperidine Analog), and an industry-standard azetidine-containing drug, Baricitinib.

Table 1: Comparative In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
CompoundClearance ( CL , mL/min/kg)Volume of Distribution ( Vss​ , L/kg)Half-life ( t1/2​ , h)Oral Bioavailability ( F , %)
CEAC 12.41.84.568
Piperidine Analog 35.22.41.832
Baricitinib (Reference) 15.11.23.579
Mechanistic Causality of the Data

The data reveals a stark contrast in metabolic clearance between CEAC and the piperidine analog. The high clearance (35.2 mL/min/kg) of the piperidine analog is driven by rapid CYP3A4-mediated N-dealkylation and alpha-carbon oxidation. In contrast, the high ring strain of the azetidine in CEAC reduces the electron density on the basic nitrogen. This stereoelectronic effect lowers its basicity and physically shields the molecule from rapid oxidative metabolism, extending the half-life to 4.5 hours and more than doubling the oral bioavailability (68% vs. 32%) .

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above was generated using the following self-validating workflows. Every step is designed with internal controls to eliminate artifactual variance.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To quantify intrinsic clearance ( CLint​ ) and predict hepatic vulnerability.

  • Preparation: Thaw Human and Rat Liver Microsomes (HLM/RLM) strictly on ice.

    • Causality: Maintaining 4°C prevents the premature thermal degradation of thermolabile CYP450 enzymes before the reaction begins.

  • Incubation: Combine 0.5 mg/mL microsomal protein with 1 μM of CEAC in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Add a 20 μL aliquot of an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: A regenerating system is utilized instead of direct NADPH to maintain a constant supply of reducing equivalents, preventing reaction stalling over the 90-minute time course.

  • Quenching: At predetermined intervals (0, 15, 30, 60, 90 min), transfer 50 μL of the mixture into 200 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly precipitates proteins and halts enzymatic activity, ensuring the time-point accurately reflects the exact moment of sampling.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling

Purpose: To determine absolute bioavailability and systemic clearance.

  • Animal Preparation: Utilize male Sprague-Dawley rats (250-300g) surgically implanted with jugular vein cannulas.

    • Causality: Cannulation allows for stress-free, serial blood sampling. Restraint stress can alter cardiac output and hepatic blood flow, which artificially skews clearance data.

  • Dosing: Administer CEAC intravenously (IV) at 2 mg/kg (formulated in 5% DMSO/95% Saline) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Draw 200 μL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge immediately at 3,000 x g for 10 minutes at 4°C.

    • Causality: Immediate chilling and separation prevent ex vivo degradation of the compound by plasma esterases or amidases.

  • Quantification: Extract plasma using protein precipitation and analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for high specificity.

Workflow Visualization

Below is the logical framework mapping the in vivo distribution and clearance pathways evaluated in our PK studies.

PK_Workflow PO Oral Dosing (PO) 10 mg/kg Plasma Plasma Compartment Distribution (Vss) PO->Plasma Absorption (F%) IV Intravenous (IV) 2 mg/kg IV->Plasma 100% Bioavailable Metab Hepatic CYP450 Metabolism Plasma->Metab CL_int Excret Renal Clearance (Urine) Plasma->Excret CL_renal Analysis LC-MS/MS Quantification Plasma->Analysis Serial Sampling

In vivo PK profiling workflow mapping systemic distribution and clearance.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Development of a Convergent and Scalable Synthetic Route to Long-Acting RSV Inhibitor JNJ-7950 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Safety Operating Guide

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling complex pharmaceutical intermediates requires moving beyond basic safety data sheets. The compound 1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carbonitrile is a highly specialized building block, likely utilized in the synthesis of covalent inhibitors or PROTACs.

Because it integrates a strained nitrogen heterocycle, a lipophilic alkene, and a reactive nitrile group, its disposal cannot be treated as generic organic waste. This guide provides the authoritative, self-validating operational protocols required to safely manage, neutralize, and dispose of this compound and its associated waste streams.

Chemical Hazard Profiling & Causality

To design a safe disposal protocol, we must first deconstruct the molecule's structural liabilities. The hazards of this compound are not merely additive; they are synergistic.

  • Azetidine-3-carbonitrile Core: The 4-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol). Under extreme pH or thermal stress, ring-opening can occur exothermically. Furthermore, the carbonitrile (nitrile) group poses a latent cyanide hazard if subjected to strong reducing agents or improper aqueous hydrolysis[1].

  • Cyclohex-3-ene-1-carbonyl Moiety: The cyclohexene ring is highly lipophilic and flammable. The carbonyl group forms an amide linkage with the azetidine nitrogen. While this amide bond stabilizes the azetidine ring slightly compared to a free amine, the overall hydrocarbon backbone gives the molecule a very high calorific value (High BTU)[2].

Physicochemical Hazard & Disposal Metrics
Component/MoietyPrimary HazardCausality / MechanismPreferred Disposal Route
Cyclohexene FlammabilityHydrocarbon backbone provides high calorific value and volatility.High-BTU Incineration
Azetidine Ring Reactivity4-membered ring strain drives potential exothermic ring-opening.Incineration / Controlled pH
Carbonitrile ToxicityPotential hydrolysis to toxic amide/cyanide species under extreme conditions.Alkaline Bleach Oxidation
Amide Linkage StabilityResists mild hydrolysis; requires aggressive conditions to break.Incineration

Operational Safety & Engineering Controls

Standard laboratory PPE is insufficient for handling concentrated waste of strained nitrile-bearing heterocycles.

  • Glove Layering System: Nitrile gloves alone offer poor permeation resistance to the aggressive organic solvents (like DCM or DMF) typically used to solvate this compound. Operators must wear a pair of butyl rubber gloves over standard nitrile gloves during waste consolidation[3].

  • Engineering Controls: All waste bulking and neutralization procedures must be performed in a certified fume hood or a ductless hood equipped with specific organic/cyanide filtration media to prevent inhalation of fugitive nitrile vapors[2].

Waste Segregation Workflows

Proper segregation is the most critical step in hazardous waste management. Mixing this compound with incompatible waste streams (such as strong acids) can trigger catastrophic off-gassing.

WasteWorkflow Start 1-(cyclohex-3-ene-1-carbonyl) azetidine-3-carbonitrile Waste Decision Waste State? Start->Decision Solid Solid / Pure Organic Decision->Solid Organic Aqueous Aqueous / Dilute Decision->Aqueous Aqueous Incineration High-Temperature Incineration (High BTU) Solid->Incineration Oxidation Alkaline Bleach Oxidation Aqueous->Oxidation Drain RCRA-Compliant TSDF Transfer Oxidation->Drain

Workflow for segregating and disposing of azetidine-carbonitrile wastes.

Step-by-Step Disposal Protocols

Protocol A: High-BTU Incineration (For Solid & Pure Organic Waste)

Because of the cyclohexene ring, the pure compound and its organic solutions have a high energy content. The most environmentally sound and legally compliant method for destroying the azetidine-nitrile framework is high-temperature incineration.

  • Collection: Collect the organic waste in a sturdy, leak-proof, compatible container (e.g., high-density polyethylene, HDPE)[4]. Do not use metal containers, as trace degradation products may cause corrosion.

  • Bulking: Consolidate with other high-BTU, non-chlorinated solvents. Causality: High-temperature incineration (>1000°C) completely oxidizes the azetidine and nitrile groups into harmless N2​ , CO2​ , and H2​O . The cyclohexene moiety acts as excellent fuel to sustain the required destruction temperatures[2].

  • Manifesting: Label strictly as "Hazardous Waste - Toxic/Flammable Organic (Contains Nitrile/Azetidine derivatives)" and include the exact accumulation start date to comply with the EPA's 90-day storage limits for Large Quantity Generators[4].

Protocol B: Alkaline Bleach Oxidation (For Aqueous Contaminated Waste)

If the compound has been subjected to aqueous conditions (e.g., during a reaction workup) that generate aqueous nitrile/cyanide waste, the toxic residues must be chemically oxidized before the waste can be safely transferred.

NitrileOxidation N1 Aqueous Nitrile (R-CN) N2 Alkaline Adjustment (pH > 10) N1->N2 NaOH N3 Oxidation (NaOCl) N2->N3 Bleach N4 Cyanate (R-CNO) N3->N4 Exothermic N5 Hydrolysis (CO2 + N2) N4->N5 Degradation

Chemical degradation pathway of nitrile waste via alkaline oxidation.

Self-Validating Oxidation Methodology:

  • pH Adjustment (Critical Step): Dilute the aqueous waste to <2% concentration. Slowly add 6N Sodium Hydroxide (NaOH) while stirring until the pH is strictly > 10[5].

    • Causality: If bleach is added to a nitrile/cyanide solution at neutral or acidic pH, highly toxic and volatile Cyanogen Chloride (CNCl) or Hydrogen Cyanide (HCN) gas will rapidly evolve. Maintaining pH > 10 ensures the reaction strongly favors the formation of the non-volatile cyanate ( CNO− ) ion[6].

  • Oxidation: Slowly add an excess of Sodium Hypochlorite (NaOCl, standard bleach). The reaction is exothermic; utilize an ice bath if processing volumes greater than 100 mL to prevent thermal runaway[5].

  • Validation: After 30 minutes of continuous stirring, test the solution with Potassium Iodide (KI) starch paper. A blue/black color indicates the presence of excess oxidant. Causality: This self-validating step proves that all oxidizable nitrile/cyanide species have been completely consumed[1].

  • Final Disposal: Once validated, the cyanate solution can be managed as standard aqueous hazardous waste and transferred to a licensed TSDF[3].

Emergency Spill Response & Decontamination

In the event of a localized spill of the pure compound or its concentrated solutions:

  • Containment: Immediately isolate the area. Absorb liquid spills with finely-powdered, non-combustible liquid-binding material (e.g., diatomite or universal binders). Never use combustible materials like sawdust, as the compound is highly flammable[7].

  • Neutralization: Decontaminate the surfaces by scrubbing with a 5% acetic acid solution (to neutralize any free amine/azetidine residues), followed by a wash with hot water and alcohol[8].

  • Packaging: Sweep all solid absorbents into a dedicated chemical waste container using non-sparking tools to prevent ignition of trapped cyclohexene vapors[8].

References

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. URL:[Link]

  • Southern Illinois University Center for Environmental Health and Safety. "Chemical Waste Management Guide." SIU.edu. URL: [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern.edu. URL: [Link]

  • Auburn University Research. "Chemical Waste Management Guide." Auburn.edu. URL:[Link]

  • Virginia Commonwealth University. "Hazardous Waste Management Program." VCU.edu. URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。